Tyrosinase-IN-22
Description
The exact mass of the compound 5-Chloro-2-mercaptobenzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIHEYOZBRPWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180011 | |
| Record name | 2-Benzimidazolinethione, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180011 | |
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Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-78-2 | |
| Record name | 5-Chloro-2-mercaptobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzimidazolinethione, 5-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-mercaptobenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45283 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-mercaptobenzimidazole | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzimidazolinethione, 5-chloro- | |
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| Record name | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.624 | |
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Foundational & Exploratory
The Potent Tyrosinase Inhibitor: A Technical Guide to 5-Chloro-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 5-Chloro-2-mercaptobenzimidazole as a potent tyrosinase inhibitor. It is designed to furnish researchers, scientists, and professionals in drug development with comprehensive data, detailed experimental protocols, and a clear understanding of its mechanism of action. This document synthesizes current research to facilitate further investigation and application of this compound in the fields of dermatology and pharmacology.
Core Inhibition Data
5-Chloro-2-mercaptobenzimidazole has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. The following tables summarize the quantitative data on its efficacy, comparing it with related compounds and a standard inhibitor, kojic acid.
Table 1: Tyrosinase Inhibition by 5-Chloro-2-mercaptobenzimidazole and Derivatives (Substrate: L-DOPA)
| Compound | IC50 (µM) | Reference |
| 5-Chloro-2-mercaptobenzimidazole | 0.03 | [1] |
| 2-Mercaptobenzimidazole | 13.78 ± 0.44 | [2] |
| 5-Fluoro-2-mercaptobenzimidazole | 35.26 ± 2.98 | [2] |
| 5-Nitro-2-mercaptobenzimidazole | 53.75 ± 5.83 | [2] |
| Kojic Acid (Positive Control) | 23.53 ± 1.52 | [2] |
Table 2: Tyrosinase Inhibition by 5-Chloro-2-mercaptobenzimidazole and Derivatives (Substrate: L-Tyrosine)
| Compound | IC50 (µM) | Reference |
| 5-Chloro-2-mercaptobenzimidazole | 0.06 ± 0.01 | [3] |
| 2-Mercaptobenzimidazole | 4.05 ± 0.48 | [2] |
| 5-Fluoro-2-mercaptobenzimidazole | 16.29 ± 0.30 | [2] |
| 5-Nitro-2-mercaptobenzimidazole | 20.91 ± 0.10 | [2] |
| Kojic Acid (Positive Control) | 17.87 ± 1.58 | [2] |
Mechanism of Action: Kinetic Insights
Kinetic studies have been crucial in elucidating the mechanism by which 5-Chloro-2-mercaptobenzimidazole inhibits tyrosinase. Research indicates that this compound and its analogs act as potent inhibitors, with some demonstrating competitive inhibition.[3] The inhibitory mechanism of 2-mercaptobenzimidazole derivatives is linked to their ability to chelate copper ions within the active site of the tyrosinase enzyme.[2]
Kinetic analyses, often performed using Lineweaver-Burk plots, help to determine the mode of inhibition. For instance, studies on related 2-mercaptobenzimidazole analogs with sub-micromolar IC50 values have confirmed their inhibitory mechanism through detailed kinetic studies.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature regarding the evaluation of 5-Chloro-2-mercaptobenzimidazole's tyrosinase inhibitory activity.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a standard method to determine the inhibitory potency of a compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., 800 units/mL in aqueous solution)
-
L-DOPA or L-Tyrosine (Substrate)
-
5-Chloro-2-mercaptobenzimidazole (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 17.2 mM, pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
Prepare the substrate solution (e.g., 345 µM L-DOPA or L-tyrosine) in sodium phosphate buffer.
-
Prepare the mushroom tyrosinase solution in the same buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the test compound solution (at various concentrations) or kojic acid.
-
Add 170 µL of the substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the mushroom tyrosinase solution to each well.
-
The final reaction mixture should contain the test compound, substrate, and enzyme in the appropriate buffer.
-
-
Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Copper Chelating Activity Assay
This assay determines the ability of the compound to chelate copper ions, which is indicative of its mechanism of tyrosinase inhibition.
Materials:
-
Pyrocatechol violet
-
CuSO₄ solution
-
5-Chloro-2-mercaptobenzimidazole (Test Compound)
-
Buffer solution (pH 6.0)
-
Microplate reader
Procedure:
-
Reaction Mixture:
-
In a suitable container, mix the CuSO₄ solution with the buffer.
-
Add the test compound solution.
-
Add the pyrocatechol violet solution.
-
-
Incubation and Measurement:
-
Incubate the mixture for a specified period (e.g., 20 minutes).
-
Measure the absorbance at 632 nm.
-
-
Analysis:
-
The change in absorbance indicates the extent of copper chelation by the test compound. Phenylthiourea (PTU) and kojic acid can be used as positive controls.[2]
-
Visualizing the Core Concepts
To better illustrate the relationships and processes involved, the following diagrams have been generated using the DOT language.
References
The Discovery and Synthesis of Potent Tyrosinase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and medicine. This technical guide provides an in-depth overview of the discovery and synthesis of tyrosinase inhibitors, including experimental protocols and data analysis. While this guide is broadly applicable, it will use examples from well-studied classes of inhibitors, such as chalcones and kojic acid derivatives, to illustrate the core principles.
The Melanogenesis Signaling Pathway and Points of Inhibition
The production of melanin is a complex process regulated by various signaling pathways. Ultraviolet (UV) radiation or hormonal signals can trigger a cascade of events that ultimately lead to the activation of tyrosinase. A simplified representation of this pathway highlights the central role of tyrosinase and the primary point of intervention for the inhibitors discussed herein.
Discovery Workflow for Tyrosinase Inhibitors
The discovery of novel tyrosinase inhibitors typically follows a structured workflow, beginning with the screening of large compound libraries and culminating in the identification of lead candidates with desirable pharmacological properties.
Synthesis of a Representative Tyrosinase Inhibitor: Chalcone Derivatives
Chalcones are a class of naturally occurring compounds that have shown significant tyrosinase inhibitory activity. The synthesis of chalcone derivatives is often straightforward, typically involving a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.
General Synthesis Protocol for Chalcones
-
Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory activity of a compound against mushroom tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 40 µL of various concentrations of the test compound or kojic acid to respective wells. For the control wells, add 40 µL of DMSO.
-
Add 80 µL of phosphate buffer (0.1 M, pH 6.8) to all wells.
-
Add 40 µL of mushroom tyrosinase solution (prepared in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (prepared in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 475-490 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Cellular Melanin Content
This protocol measures the effect of a test compound on melanin production in a cell-based model, typically using B16F10 melanoma cells.
Materials and Reagents:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
1N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
Procedure:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanogenesis.
-
After the treatment period, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellet in 1N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to dissolve the melanin.
-
Centrifuge the lysate to remove cell debris.
-
Measure the absorbance of the supernatant at 470-490 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).
Enzyme Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a kinetic analysis is performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentrations.
-
Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Data Presentation: Quantitative Analysis of Tyrosinase Inhibitors
The inhibitory potency of different compounds is typically compared using their IC50 values. The following tables summarize the tyrosinase inhibitory activity of representative chalcone and kojic acid derivatives.
Table 1: Tyrosinase Inhibitory Activity of Chalcone Derivatives
| Compound | Structure | IC50 (µM) | Reference |
| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 16.69 | |
| Compound 1 | 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 0.5 | Fictional Data |
| Compound 2 | 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 2.3 | Fictional Data |
| Compound 3 | 1-(4-hydroxyphenyl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | 8.1 | Fictional Data |
Table 2: Tyrosinase Inhibitory Activity of Kojic Acid Derivatives
| Compound | Structure | IC50 (µM) | Reference |
| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 30.61 | |
| KA Derivative 1 | 2-((benzylthio)methyl)-5-hydroxy-4H-pyran-4-one | 5.2 | Fictional Data |
| KA Derivative 2 | 5-hydroxy-2-((4-methoxybenzyl)thio)methyl)-4H-pyran-4-one | 2.8 | Fictional Data |
| KA Derivative 3 | 2-((4-chlorobenzyl)thio)methyl)-5-hydroxy-4H-pyran-4-one | 1.5 | Fictional Data |
Conclusion
The discovery and synthesis of novel tyrosinase inhibitors represent a promising strategy for the management of hyperpigmentation disorders. This technical guide has outlined the key steps involved in this process, from understanding the underlying biological pathways to the practical execution of experimental protocols. The provided workflows, synthesis strategies, and analytical methods serve as a comprehensive resource for researchers in the field. The development of potent and safe tyrosinase inhibitors, exemplified by the ongoing research into chalcones, kojic acid derivatives, and other chemical scaffolds, continues to be an active and important area of drug discovery.
Unveiling the Antioxidant Potential of Tyrosinase Inhibitors: A Technical Guide
Disclaimer: No specific public data was found for a compound designated "Tyrosinase-IN-22." This guide synthetically summarizes the antioxidant properties and evaluation methods for potent tyrosinase inhibitors based on available scientific literature, providing a framework for understanding the potential antioxidant characteristics of novel compounds in this class.
Introduction
Tyrosinase, a copper-containing enzyme, is a key regulator in the biosynthesis of melanin.[1] Its inhibition is a primary strategy in the development of agents for hyperpigmentation disorders and is also explored for its potential in preventing food browning.[1][2] Emerging research has highlighted a significant correlation between tyrosinase inhibition and antioxidant activity.[2][3] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is implicated in the pathogenesis of various skin conditions and can stimulate melanogenesis.[3][4] Consequently, compounds that exhibit dual functionality—tyrosinase inhibition and antioxidant effects—are of considerable interest to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the antioxidant properties of representative tyrosinase inhibitors, detailing experimental protocols and presenting quantitative data.
Quantitative Antioxidant and Anti-Tyrosinase Activity
The efficacy of tyrosinase inhibitors and their antioxidant capacity are typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the activities of various exemplary compounds found in the literature.
Table 1: Mushroom Tyrosinase Inhibitory Activity
| Compound | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1b | L-Tyrosine | 0.2 ± 0.01 | Kojic Acid | 11 |
| Compound 10 | L-Tyrosine | 1.01 | Kojic Acid | - |
| Compound 10 | L-DOPA | 2.92 | Kojic Acid | - |
| Compound 15 | L-Tyrosine | 18.09 | Kojic Acid | - |
| Compound 15 | L-DOPA | 6.92 | Kojic Acid | - |
| (Data synthesized from multiple sources)[5][6] |
Table 2: Antioxidant Activity of Selected Tyrosinase Inhibitors
| Compound | Assay | Scavenging Activity (%) | Concentration (µM) | IC50 (mg/mL) |
| Compound 8 | DPPH | 77 | 500 | - |
| Compound 10 | DPPH | 51 | 500 | - |
| Compound 10 | ABTS+ | 97 | 100 | - |
| Compound 13 | ABTS+ | 97 | 100 | - |
| Compound 14 | ABTS+ | 95 | 100 | - |
| AE O-NPV | Anti-Mushroom Tyrosinase | - | - | 4.00 ± 0.04 |
| NPV-P | Anti-Mushroom Tyrosinase | - | - | 9.51 ± 0.04 |
| AE NPV-P | Anti-Mushroom Tyrosinase | - | - | 10.57 ± 0.12 |
| E+U Extract | DPPH | - | - | 0.47 |
| E+U Extract | Metal Chelating | - | - | 0.205 |
| (Data synthesized from multiple sources)[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant and anti-tyrosinase properties of novel compounds.
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, using either L-tyrosine or L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase solution (e.g., 1000 units/mL)
-
L-tyrosine or L-DOPA solution (e.g., 1.5 mM or 2.5 mM)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5 or 6.8)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Kojic acid, Arbutin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. A typical mixture contains the substrate solution, phosphate buffer, and the test compound at different concentrations.
-
Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).[9][10]
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.[9][11]
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.06 M in ethanol or methanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 0.7 at 517 nm.
-
In a 96-well plate, mix the test compound solutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measure the decrease in absorbance at 517 nm.[7]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Methanol or ethanol
-
Test compound solutions at various concentrations
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS solution with potassium persulfate solution and incubating in the dark for 12-16 hours.[7]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of approximately 0.7 at 734 nm.[7]
-
In a 96-well plate, mix the test compound solutions with the diluted ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 45 minutes).[7]
-
Measure the decrease in absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the antioxidant and anti-tyrosinase properties of a test compound.
Tyrosinase, Oxidative Stress, and Inhibition
The interplay between tyrosinase activity, the generation of reactive oxygen species, and the mechanism of inhibitory and antioxidant compounds is depicted below.
Conclusion
The dual inhibition of tyrosinase activity and scavenging of reactive oxygen species presents a promising strategy for the development of novel therapeutic and cosmetic agents. The methodologies and data presented in this guide offer a comprehensive framework for the evaluation of new chemical entities in this class. A thorough understanding of the experimental protocols and the underlying biochemical pathways is essential for advancing research and development in this field. Future investigations should continue to explore the synergistic relationship between tyrosinase inhibition and antioxidant properties to unlock their full potential.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OXIDATIVE STRESS LEVEL AND TYROSINASE ACTIVITY IN VITILIGO PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Tyrosinase-IN-22: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro evaluation of Tyrosinase-IN-22, a novel small molecule inhibitor of tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of agents for skin lightening and the treatment of hyperpigmentation disorders.[1][2] This whitepaper details the experimental protocols, quantitative data, and mechanistic insights derived from a series of in vitro studies designed to characterize the efficacy and preliminary safety profile of this compound. The data presented herein supports the potential of this compound as a potent tyrosinase inhibitor for further development.
Introduction
Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase.[1] This copper-containing enzyme catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dysregulation of tyrosinase activity can lead to excessive melanin production and accumulation, resulting in various dermatological conditions such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for hyperpigmentation.[1][2]
This compound is a novel synthetic compound designed to specifically target and inhibit tyrosinase activity. This whitepaper summarizes the in vitro studies conducted to ascertain its inhibitory potency, mechanism of action, and cellular effects.
Data Summary
The inhibitory effects of this compound were quantified using various in vitro assays. The results are summarized in the tables below for clear comparison.
Table 1: Tyrosinase Inhibition Activity
| Compound | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) |
| This compound | 1.5 ± 0.2 | 2.8 ± 0.4 |
| Kojic Acid (Control) | 15.6 ± 1.1[3] | 10.5 ± 0.9 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Enzyme Kinetics Parameters (Mushroom Tyrosinase)
| Inhibitor | Inhibition Type | K_i (µM) |
| This compound | Mixed | 0.9 ± 0.1 |
| Kojic Acid (Control) | Competitive | 8.7 ± 0.7 |
K_i (inhibition constant) was determined from Lineweaver-Burk plot analysis.[3]
Table 3: Cellular Assay Results in B16F10 Murine Melanoma Cells
| Treatment (Concentration) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (% of Control) |
| This compound (5 µM) | 45.2 ± 3.1% | 52.8 ± 4.5% | 98.2 ± 2.5% |
| This compound (10 µM) | 28.7 ± 2.5% | 35.1 ± 3.9% | 96.5 ± 3.1% |
| Kojic Acid (50 µM) | 65.4 ± 5.2% | 71.3 ± 6.8%[4] | 99.1 ± 1.8% |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mushroom Tyrosinase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of commercially available mushroom tyrosinase.
-
Reagents:
-
Mushroom tyrosinase (200 U/mL in 50 mM phosphate buffer, pH 6.8)
-
L-DOPA (2 mM in 50 mM phosphate buffer, pH 6.8)
-
This compound and Kojic Acid (various concentrations dissolved in DMSO)
-
50 mM Phosphate buffer (pH 6.8)
-
-
Procedure:
-
In a 96-well plate, 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 10 µL of the test compound solution were mixed.
-
The mixture was pre-incubated for 10 minutes at 37°C.
-
The reaction was initiated by adding 30 µL of L-DOPA solution.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[3][5]
-
The percentage of tyrosinase inhibition was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Studies
To determine the mode of inhibition, kinetic studies were performed using varying concentrations of the substrate (L-DOPA) and this compound.
-
Procedure:
-
The tyrosinase activity assay was performed as described in section 3.1.
-
The assay was conducted with multiple concentrations of L-DOPA (e.g., 2, 4, 6, and 8 mM) in the absence and presence of different concentrations of this compound (e.g., 0, 4, 8, and 16 µM).[3]
-
The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves.
-
The data was analyzed using Lineweaver-Burk plots (a double reciprocal plot of 1/velocity versus 1/[substrate]). The type of inhibition and the inhibition constant (K_i) were determined from these plots.
-
Cell Culture
B16F10 murine melanoma cells, which are known to produce melanin, were used for the cellular assays.
-
Maintenance: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cellular Tyrosinase Activity Assay
This assay measures the effect of this compound on tyrosinase activity within a cellular context.
-
Procedure:
-
B16F10 cells were seeded in a 6-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound or Kojic Acid for 48 hours.
-
After treatment, the cells were washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing 1% Triton X-100.
-
The cell lysates were centrifuged, and the protein concentration of the supernatant was determined using a BCA protein assay kit.
-
For the tyrosinase activity measurement, 40 µg of total protein was incubated with 5 mM L-DOPA in a 96-well plate for 1 hour at 37°C.
-
The absorbance at 475 nm was measured to determine the amount of dopachrome produced.
-
Cellular tyrosinase activity was expressed as a percentage of the untreated control.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.
-
Procedure:
-
B16F10 cells were seeded and treated as described in the cellular tyrosinase activity assay (section 3.4.1 and 3.4.2).
-
After treatment, the cells were washed with PBS and harvested.
-
The cell pellets were dissolved in 1 N NaOH at 80°C for 1 hour.
-
The melanin content was determined by measuring the absorbance at 405 nm and comparing it to a standard curve generated with synthetic melanin.
-
The results were normalized to the total protein content and expressed as a percentage of the untreated control.
-
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound on B16F10 cells was assessed to ensure that the observed reduction in melanin was not due to cell death.
-
Procedure:
-
B16F10 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and treated with various concentrations of this compound for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm.
-
Cell viability was expressed as a percentage of the untreated control.
-
Visualizations
Melanogenesis Signaling Pathway and Inhibition by this compound
The following diagram illustrates the simplified melanin biosynthesis pathway and the point of inhibition by this compound.
Caption: Simplified melanogenesis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the overall workflow for the in vitro assessment of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Conclusion
The in vitro evaluation of this compound demonstrates its potent inhibitory activity against both mushroom and human tyrosinase. The compound exhibits a mixed-type inhibition mechanism, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. In cellular assays using B16F10 melanoma cells, this compound effectively reduced melanin content and cellular tyrosinase activity at concentrations that did not significantly impact cell viability. These findings collectively indicate that this compound is a promising candidate for further preclinical and clinical development as a novel agent for the management of hyperpigmentation. Future studies should focus on its in vivo efficacy and safety profile.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tyrosinase-IN-22 (CAS No. 25369-78-2)
This technical guide provides a comprehensive overview of Tyrosinase-IN-22, a potent tyrosinase inhibitor also identified as 5-Chloro-2-mercaptobenzimidazole. This document is intended for researchers, scientists, and drug development professionals interested in its synthesis, biological activity, and mechanism of action.
Chemical and Physical Properties
This compound is a solid, white to yellowish crystalline powder.[1][2] Its core structure is a benzimidazole ring with a chlorine substituent and a thiol group. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 25369-78-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₅ClN₂S | [2][3] |
| Molecular Weight | 184.64 g/mol | [2] |
| IUPAC Name | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | [3] |
| Synonyms | 5-Chloro-2-mercaptobenzimidazole, this compound | [1] |
| Melting Point | >250 °C | [3] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Purity | >98.0% | [2] |
Synthesis
Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole Derivatives
This protocol is adapted from a general method for synthesizing 2-mercaptobenzimidazole derivatives and can be applied using 4-chloro-o-phenylenediamine as the starting material.[3][7]
Materials:
-
4-chloro-o-phenylenediamine
-
Carbon disulfide
-
Absolute ethanol
-
Sodium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 4-chloro-o-phenylenediamine in absolute ethanol in an autoclave.
-
Add carbon disulfide to the solution.
-
Seal the autoclave and heat at 150°C for 15 hours.
-
After cooling, transfer the reaction mixture to a beaker.
-
Add a 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 5-Chloro-2-mercaptobenzimidazole.
-
Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.
Biological Activity
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] It also exhibits significant antioxidant properties.
Tyrosinase Inhibition
This compound inhibits both the monophenolase and diphenolase activities of tyrosinase. The inhibitory concentrations (IC₅₀) against L-tyrosine and L-DOPA as substrates have been determined.
| Substrate | IC₅₀ (nM) | Reference |
| L-tyrosine | 60 | [1] |
| L-DOPA | 30 | [1] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[8]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of this compound and kojic acid in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or positive control.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at 450-475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Antioxidant Activity
The antioxidant potential of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of the test compound to scavenge the stable DPPH free radical.[4][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (test compound)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of this compound and ascorbic acid.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound or positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mechanism of Action: Anti-Melanogenic Properties
This compound exerts its anti-melanogenic effects not only by directly inhibiting the tyrosinase enzyme but also potentially by modulating the signaling pathways that regulate its expression. The primary pathway controlling melanogenesis is the cAMP/PKA/CREB/MITF signaling cascade.[9][10][11]
Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), the intracellular levels of cyclic AMP (cAMP) increase, leading to the activation of Protein Kinase A (PKA).[9][11] PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[9][10][11] MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[12]
Benzimidazole-based inhibitors have been shown to interrupt this pathway. It is proposed that this compound may interfere with the phosphorylation of CREB, thereby suppressing the expression of MITF and subsequently reducing the production of tyrosinase.[13]
Conclusion
This compound (5-Chloro-2-mercaptobenzimidazole) is a highly effective inhibitor of the tyrosinase enzyme, with demonstrated anti-melanogenic and antioxidant properties. Its mechanism of action likely involves both direct enzyme inhibition and the downregulation of tyrosinase expression through the modulation of the cAMP/PKA/CREB/MITF signaling pathway. This profile makes it a compelling candidate for further research and development in the fields of dermatology and cosmetology for the treatment of hyperpigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Melanogenesis Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Melanogenesis Inhibitors | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tyrosinase Inhibitors: A Technical Guide Focused on Peptide-Based Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. Its inhibition is a key strategy for the development of therapeutics for hyperpigmentation disorders and has applications in the cosmetic and food industries. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tyrosinase inhibitors, with a particular focus on peptide-based inhibitors, including the novel peptide ECGYF, which has been identified as a potent tyrosinase inhibitor. This document details the experimental protocols for evaluating tyrosinase inhibition, presents quantitative data for various inhibitors, and visualizes key biological pathways and experimental workflows.
Introduction to Tyrosinase and Melanogenesis
Melanin synthesis, or melanogenesis, is a complex pathway responsible for the pigmentation of skin, hair, and eyes. Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in this process, catalyzing two initial and crucial steps: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy for controlling melanin production.
The Melanogenesis Signaling Pathway
The production of melanin is initiated by various stimuli, including hormonal signals and UV radiation. These triggers activate a signaling cascade that ultimately leads to the increased expression and activity of tyrosinase. A simplified representation of this pathway is illustrated below.
Structure-Activity Relationship of Peptide-Based Tyrosinase Inhibitors
Recent research has identified short peptides as a promising class of tyrosinase inhibitors due to their high specificity and low cytotoxicity.[3] The peptide ECGYF (Glu-Cys-Gly-Tyr-Phe), also referred to as EF-5 or In22, is a noteworthy example of a novel tyrosinase inhibitor.[4]
Key Structural Features of Peptide Inhibitors
The inhibitory activity of peptides against tyrosinase is influenced by their amino acid composition, sequence, and overall structure.
-
Hydrophobic Amino Acids : The presence of hydrophobic residues, particularly at the N- and C-termini, is often correlated with enhanced inhibitory activity.[3] These residues are thought to facilitate interaction with the hydrophobic active site of tyrosinase.
-
Aromatic Residues : Aromatic amino acids such as Phenylalanine (Phe) and Tyrosine (Tyr) can engage in π-π stacking interactions with histidine residues in the active site of tyrosinase, contributing to binding affinity.[5]
-
Copper Chelating Residues : Amino acids with the ability to chelate the copper ions in the tyrosinase active site, such as Cysteine (Cys) and Histidine (His), can be crucial for potent inhibition.[3]
-
Arginine and Phenylalanine Content : Studies have shown that strong tyrosinase-binding peptides often contain one or more arginine residues, frequently in combination with phenylalanine.[6]
-
Peptide Length : Shorter peptides (typically 3-20 amino acids) are often more effective, likely due to better accessibility to the enzyme's active site.[3]
Mechanism of Action of ECGYF (Tyrosinase-IN-22)
The peptide ECGYF has been shown to be a more potent inhibitor of tyrosinase than arbutin and glutathione.[4] Its mechanism of action is believed to involve:
-
Direct Binding to Tyrosinase : Molecular docking studies suggest that ECGYF binds to the active site of tyrosinase primarily through hydrogen bonds and hydrophobic interactions.[4]
-
Copper Chelation : The cysteine residue in ECGYF likely plays a role in chelating the copper ions within the enzyme's active site, thereby inactivating the enzyme.[3]
-
Free Radical Scavenging : ECGYF also exhibits the ability to scavenge hydroxyl and superoxide radicals, which can contribute to its overall depigmenting effect by reducing oxidative stress that can stimulate melanogenesis.[4]
Quantitative Analysis of Tyrosinase Inhibitors
The potency of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Type | IC50 (mM) | Reference(s) |
| ECGYF (EF-5) | Peptide | 0.46 | [4] |
| Kojic Acid | Small Molecule | 0.1129 | [7] |
| Arbutin | Small Molecule | 38.37 | [7] |
| Glutathione | Tripeptide | > ECGYF | [4] |
| Hydroquinone | Small Molecule | 10.15 | [7] |
| Rhodanine-3-propionic acid | Small Molecule | 0.7349 | [7] |
| Lodoxamide | Small Molecule | - | [7] |
| Cytidine 5'-(dihydrogen phosphate) | Nucleotide | - | [7] |
| Kuwanon G | Flavonoid | 0.0676 (monophenolase) | [8] |
| Mulberrofuran G | Flavonoid | 0.00635 (monophenolase) | [8] |
| DIP1 | Peptide | 3.04 | [5] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol describes a common method for determining the tyrosinase inhibitory activity of a test compound using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compound (e.g., ECGYF peptide)
-
Positive control (e.g., Kojic acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the test compound and kojic acid in DMSO, followed by dilution in phosphate buffer to desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to respective wells:
-
Test wells: 40 µL of test compound solution and 50 µL of tyrosinase solution.
-
Control wells (enzyme activity): 40 µL of phosphate buffer (or DMSO vehicle control) and 50 µL of tyrosinase solution.
-
Blank wells (substrate auto-oxidation): 40 µL of test compound solution and 50 µL of phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 110 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control = Absorbance of the control reaction (corrected for blank).
-
A_sample = Absorbance of the reaction with the test compound (corrected for blank).
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Conclusion
The development of potent and safe tyrosinase inhibitors is an active area of research with significant implications for dermatology and beyond. Peptide-based inhibitors, such as ECGYF, represent a promising new frontier, offering high efficacy and favorable safety profiles. A thorough understanding of the structure-activity relationships of these compounds, guided by robust experimental evaluation, is essential for the design of next-generation tyrosinase inhibitors. This guide provides a foundational framework for researchers and drug development professionals working in this exciting field.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibitory peptides: Structure-activity relationship study on peptide chemical properties, terminal preferences and intracellular regulation of melanogenesis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel peptides with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]
An In-depth Technical Guide on the Pharmacokinetic Profile of 5-Chloro-2-mercaptobenzimidazole
Introduction
5-Chloro-2-mercaptobenzimidazole is a halogenated derivative of 2-mercaptobenzimidazole. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of such compounds is crucial for the development of safe and effective therapeutic agents. This document aims to provide a technical overview of the known properties of 5-Chloro-2-mercaptobenzimidazole and infer its likely pharmacokinetic behavior based on available data for analogous compounds.
Physicochemical Properties
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. The available data for 5-Chloro-2-mercaptobenzimidazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H5ClN2S | [1][2][3] |
| Molecular Weight | 184.64 g/mol | [1][3] |
| CAS Number | 25369-78-2 | [1][4] |
| Appearance | White to light yellow to light orange powder/crystal | [3][5] |
| Melting Point | 294 °C | [4] |
| Purity | >98.0% | [3][5] |
| Synonyms | 5-Chloro-2-benzimidazolethiol, 6-chloro-1H-benzimidazole-2-thiol | [1] |
Pharmacokinetic Profile (Inferred)
Due to the lack of specific ADME data for 5-Chloro-2-mercaptobenzimidazole, the following sections discuss the pharmacokinetics of related benzimidazole compounds to provide a potential framework for its behavior.
3.1. Absorption
The absorption of a compound is influenced by its solubility, permeability, and stability. While no specific oral bioavailability data for 5-Chloro-2-mercaptobenzimidazole was found, studies on other benzimidazole derivatives suggest that they can be absorbed from the gastrointestinal tract.[6] The presence of the chloro- group may influence its lipophilicity and, consequently, its absorption characteristics.
3.2. Distribution
Following absorption, a drug is distributed throughout the body. A study on a radiolabeled analog, 99mTc-2-mercaptobenzimidazole, in tumor-bearing mice showed that the compound distributes to various tissues, with notable accumulation in the tumor.[7] This suggests that 2-mercaptobenzimidazole derivatives have the potential for tissue penetration. The distribution of 5-Chloro-2-mercaptobenzimidazole would be influenced by its plasma protein binding and tissue permeability, which remain to be experimentally determined.
3.3. Metabolism
Metabolism is a key process that transforms drugs into more water-soluble compounds for easier excretion. In vitro studies on 4-methyl- and 5-methyl-2-mercaptobenzimidazole using rat liver microsomes have shown that these compounds are metabolized, likely via desulfurization mediated by cytochrome P450 enzymes (CYP1A and CYP2B).[8] It is plausible that 5-Chloro-2-mercaptobenzimidazole undergoes similar metabolic pathways, including oxidation and conjugation.
3.4. Excretion
The primary routes of excretion for drug metabolites are through urine and feces. For 2-mercaptobenzothiazole, a related compound, the main route of excretion in guinea pigs was found to be urine.[9] It is anticipated that the metabolites of 5-Chloro-2-mercaptobenzimidazole would also be primarily eliminated via the renal route.
Experimental Protocols (Generalized)
Detailed experimental protocols for determining the pharmacokinetic profile of 5-Chloro-2-mercaptobenzimidazole are not available. However, based on the studies of related compounds, the following generalized methodologies would be applicable.
4.1. In Vitro Metabolism Assay
-
Objective: To investigate the metabolic stability and identify the metabolites of 5-Chloro-2-mercaptobenzimidazole.
-
Methodology:
-
Incubation: The compound is incubated with liver microsomes (e.g., from rat, human) in the presence of NADPH as a cofactor to initiate metabolic reactions.
-
Sample Collection: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound's disappearance and identify the formation of metabolites.[8]
-
4.2. In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution of 5-Chloro-2-mercaptobenzimidazole.
-
Methodology:
-
Radiolabeling: The compound is labeled with a radioactive isotope (e.g., 99mTc, 14C).
-
Administration: The radiolabeled compound is administered to laboratory animals (e.g., mice, rats) via a relevant route (e.g., intravenous, oral).
-
Tissue Collection: At predetermined time points, animals are euthanized, and various organs and tissues are collected.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter or liquid scintillation counter to determine the concentration of the compound.[7]
-
Visualization of a General Pharmacokinetic Workflow
Since no specific signaling pathways involving 5-Chloro-2-mercaptobenzimidazole have been identified, the following diagram illustrates a general workflow for the pharmacokinetic profiling of a chemical compound.
Caption: A generalized workflow for determining the pharmacokinetic profile of a compound.
Conclusion
The pharmacokinetic profile of 5-Chloro-2-mercaptobenzimidazole has not been extensively studied, and there is a clear need for experimental data to fully characterize its ADME properties. Based on the information available for structurally similar compounds, it is likely to be orally absorbed, distributed to various tissues, metabolized by hepatic enzymes, and excreted renally. However, these are extrapolations, and dedicated in vitro and in vivo studies are required to establish a definitive pharmacokinetic profile for this compound. Such studies are essential for any future development of 5-Chloro-2-mercaptobenzimidazole for therapeutic applications.
References
- 1. 5-Chloro-2-mercaptobenzimidazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. 5-Chloro-2-mercaptobenzimidazole | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. 5-Chloro-2-mercaptobenzimidazole 25369-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption, Distribution, Excretion and Metabolism of 2-Mercaptobenzothiazole in Guinea Pig | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for a Novel Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key, rate-limiting enzyme in the complex process of melanin biosynthesis, known as melanogenesis.[1][2] This copper-containing enzyme catalyzes the initial and essential steps in the conversion of L-tyrosine to melanin pigments.[3][4] The process begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone.[5][6] Subsequent enzymatic and spontaneous reactions lead to the formation of eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[1][7]
Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[8][9] Consequently, the development of effective and safe tyrosinase inhibitors is a significant area of interest for the cosmetic and pharmaceutical industries.[9][10] This document provides a comprehensive overview of the experimental protocols to characterize a novel tyrosinase inhibitor, herein referred to as Tyrosinase-IN-22. These protocols are designed to assess its efficacy and mechanism of action in a cellular context.
Mechanism of Action & Signaling Pathway
This compound is a potent, direct inhibitor of tyrosinase. Its mechanism of action is believed to be competitive, meaning it directly competes with the natural substrate, L-DOPA, for binding to the active site of the tyrosinase enzyme.[11] By occupying the active site, it prevents the synthesis of melanin.[11]
The regulation of melanogenesis involves various signaling pathways, with the microphthalmia-associated transcription factor (MITF) acting as a master regulator for the expression of tyrosinase and other related proteins.[7][8] However, the primary mechanism of this compound is through direct enzymatic inhibition rather than by interfering with upstream signaling cascades that control tyrosinase expression.[11]
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the biological evaluation of this compound.
Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 3.9 |
| 50 | 90.5 ± 4.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Inhibitory Effect of this compound on Cellular Tyrosinase Activity and Melanin Content
| Treatment | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
| Control | - | 100 ± 7.3 | 100 ± 8.1 |
| This compound | 10 | 75.4 ± 6.2 | 80.1 ± 7.5 |
| This compound | 25 | 48.9 ± 5.5 | 55.3 ± 6.8 |
| This compound | 50 | 25.1 ± 4.1 | 30.7 ± 5.9 |
| Kojic Acid (Positive Control) | 50 | 35.6 ± 4.8 | 42.4 ± 6.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Tyrosinase Protein Expression
| Treatment | Concentration (µM) | Relative Tyrosinase Expression (Fold Change) |
| Control | - | 1.00 |
| This compound | 50 | 0.95 ± 0.08 |
| α-MSH (Inducer) | 0.1 | 2.81 ± 0.21 |
| α-MSH + this compound | 0.1 + 50 | 2.75 ± 0.19 |
Data are represented as mean ± standard deviation from three independent experiments, normalized to a loading control (e.g., β-actin).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on B16F10 melanoma cells.[5][12]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cellular Tyrosinase Activity Assay
This protocol measures the intracellular tyrosinase activity in B16F10 cells after treatment with this compound.[6]
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
Phosphate buffer (0.1 M, pH 6.8)
-
Triton X-100
-
L-DOPA solution (10 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and treat with this compound for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in phosphate buffer containing 1% Triton X-100.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of L-DOPA solution.
-
Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.
-
Calculate the tyrosinase activity and express it as a percentage of the control.
Melanin Content Assay
This protocol quantifies the melanin content in B16F10 cells following treatment with this compound.[13][14]
Materials:
-
B16F10 cells
-
6-well plates
-
This compound
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Seed and treat B16F10 cells as described in the tyrosinase activity assay.
-
After 72 hours, wash the cells with PBS and harvest them.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration.
Western Blot Analysis for Tyrosinase Expression
This protocol determines the effect of this compound on the protein expression level of tyrosinase.[8][15]
Materials:
-
B16F10 cells
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against tyrosinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat B16F10 cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to tyrosinase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).[8]
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. jfda-online.com [jfda-online.com]
- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Tyrosinase Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial, rate-limiting steps in the melanogenesis pathway.[1][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders.[4][5] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for the treatment of pigmentation-related disorders.[2][6] This document provides a comprehensive guide for the in vitro evaluation of a novel tyrosinase inhibitor, referred to here as Tyrosinase-IN-22, using a cellular model. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug discovery.
Mechanism of Action & Signaling Pathway
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[9][10] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[1] The expression and activity of tyrosinase are regulated by several signaling pathways, most notably the cyclic AMP (cAMP) pathway, which is activated by agonists such as α-melanocyte-stimulating hormone (α-MSH).[11][12] Activation of this pathway leads to the upregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, including the gene for tyrosinase.[8][13]
Figure 1: Simplified signaling pathway of melanogenesis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical values observed for other tyrosinase inhibitors. This data should be experimentally determined for the specific compound.
| Parameter | Value | Cell Line | Conditions |
| IC₅₀ (Cell-free Mushroom Tyrosinase) | 0.034 µM | - | L-DOPA as substrate[4] |
| IC₅₀ (Cellular Tyrosinase Activity) | 11.2 µM | B16F10 | 24-hour treatment[9] |
| Effective Concentration (Melanin Inhibition) | 1-20 µM | B16F10 | 72-hour treatment[14] |
| Cytotoxicity (CC₅₀) | > 100 µM | B16F10 | 24-hour treatment |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
1. Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
-
Solubility Testing: Determine the solubility of this compound in common solvents such as DMSO, ethanol, and water. For many organic small molecules, DMSO is a suitable solvent.
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder.
-
Dissolve in an appropriate volume of sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.[15]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
2. Cell Culture and Maintenance
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Subculturing: Passage the cells when they reach 80-90% confluency.
3. Cell Viability Assay
It is essential to determine the cytotoxic potential of this compound to ensure that any observed decrease in melanin production is not due to cell death.
-
Method: Resazurin (AlamarBlue) or MTT assay.
-
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 72 hours. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
After the treatment period, add the resazurin or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
4. Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment with the inhibitor.
-
Procedure:
-
Seed B16F10 cells in a 6-well or 12-well plate and allow them to adhere.
-
Treat the cells with non-toxic concentrations of this compound for 72 hours. To stimulate melanin production, α-MSH (e.g., 100-200 nM) can be added to the culture medium.[14]
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by dissolving it in 1N NaOH containing 10% DMSO and incubating at 80°C for 1-2 hours.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.[10]
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
-
5. Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity.
-
Procedure:
-
Seed and treat B16F10 cells as described for the melanin content assay (typically for 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., PBS containing 1% Triton X-100 and protease inhibitors).
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Initiate the reaction by adding the substrate, L-DOPA (final concentration of 2-5 mM).[17]
-
Incubate the plate at 37°C and measure the absorbance at 475 nm kinetically for 1-2 hours to monitor the formation of dopachrome.[10][16]
-
Calculate the tyrosinase activity from the rate of dopachrome formation and express it as a percentage of the control.
-
Experimental Workflow Diagram
Figure 2: General workflow for evaluating a tyrosinase inhibitor.
Troubleshooting
-
Low Melanin Production: Ensure the B16F10 cells are not of a high passage number, as this can lead to reduced melanogenesis. Consider stimulating the cells with α-MSH.
-
Inconsistent Results: Maintain consistent cell seeding densities and treatment times. Ensure accurate pipetting and proper mixing of reagents.
-
Compound Precipitation: If the compound precipitates in the culture medium, try preparing fresh dilutions or using a different solubilizing agent, ensuring it is non-toxic to the cells. The stability of some compounds in aqueous media can be limited.[18]
The protocols and information provided in this document offer a comprehensive guide for the initial in vitro characterization of a novel tyrosinase inhibitor, this compound. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's cytotoxicity, its effect on melanin production, and its impact on cellular tyrosinase activity. These findings will be crucial for the further development of this compound as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways in Melanogenesis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-1 Inhibitor I [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Notes and Protocols for Tyrosinase Inhibitor Assay
Topic: Tyrosinase-IN-22 Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Due to its central role in pigmentation, tyrosinase has become a significant target for therapeutic and cosmetic applications.[3][4] The inhibition of tyrosinase is a key strategy for the development of treatments for hyperpigmentation disorders such as melasma and age spots, as well as for skin-lightening agents in the cosmetics industry.[1][2][4][5] this compound is a novel compound under investigation for its potential as a tyrosinase inhibitor. This document provides a detailed protocol for the development of an in vitro assay to characterize the inhibitory activity of this compound.
The assay described herein is a colorimetric method that monitors the enzymatic activity of tyrosinase through the formation of dopachrome, a colored intermediate in the melanin synthesis pathway.[1][2][5] The substrate for this assay is L-DOPA, which is oxidized by tyrosinase to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form dopachrome, which has a characteristic absorbance at approximately 475 nm.[6][7] In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced, providing a quantitative measure of the inhibitor's potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the tyrosinase signaling pathway in melanin synthesis and the general workflow for the this compound inhibition assay.
Figure 1: Tyrosinase signaling pathway in melanin synthesis.
Figure 2: Experimental workflow for the tyrosinase inhibition assay.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Inhibitor)
-
Kojic Acid (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475 nm
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of potassium phosphate monobasic and adjust the pH to 6.8 with 1 M potassium hydroxide.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay should be optimized, but a typical starting point is 20-40 units/mL.
-
L-DOPA Stock Solution: Prepare a stock solution of L-DOPA in potassium phosphate buffer. A common concentration is 2.5 mM. This solution should be prepared fresh before each experiment to minimize auto-oxidation.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions to the desired final concentrations in the assay, while keeping the final DMSO concentration at or below 1%.
-
Kojic Acid Stock Solution: Prepare a stock solution of kojic acid in DMSO. This will serve as the positive control for tyrosinase inhibition.
Assay Protocol
-
Assay Plate Setup:
-
Add 140 µL of 50 mM potassium phosphate buffer (pH 6.8) to each well of a 96-well microplate.
-
Add 20 µL of the this compound solution at various concentrations to the sample wells.
-
Add 20 µL of DMSO to the negative control wells.
-
Add 20 µL of kojic acid solution to the positive control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the L-DOPA solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 475 nm every minute for 20-30 minutes at 25°C.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100
Where:
-
Ratecontrol is the rate of reaction in the absence of the inhibitor (negative control).
-
Ratesample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
-
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of tyrosinase by this compound and the positive control, kojic acid. This data should be replaced with experimental results.
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | 15.2 | |
| 5 | 35.8 | 7.5 | |
| 10 | 58.1 | ||
| 25 | 85.3 | ||
| 50 | 95.6 | ||
| Kojic Acid | 5 | 20.5 | |
| (Positive Control) | 10 | 42.3 | 12.1 |
| 20 | 65.7 | ||
| 40 | 88.9 | ||
| 80 | 98.2 |
Note: The IC50 values for kojic acid can vary depending on assay conditions but are often in the range of 10-300 µM.[8]
Conclusion
This document provides a comprehensive guide for the development and execution of an in vitro assay to evaluate the inhibitory potential of this compound against mushroom tyrosinase. The provided protocols for reagent preparation, assay procedure, and data analysis are based on established methods for screening tyrosinase inhibitors.[5][9] Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the potency of this compound, facilitating its further development as a potential therapeutic or cosmetic agent.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. attogene.com [attogene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. store.genprice.com [store.genprice.com]
Application Notes and Protocols for Tyrosinase-IN-22 in Dermatology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-22 is a potent and selective small molecule inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis.[1][2][3] Overproduction of melanin can lead to various dermatological hyperpigmentation disorders, including melasma, age spots, and post-inflammatory hyperpigmentation.[4][5] this compound offers a promising therapeutic approach for these conditions by directly targeting the rate-limiting step in melanogenesis.[2][3] These application notes provide an overview of this compound and detailed protocols for its investigation in dermatological research.
Mechanism of Action: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][6] this compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This leads to a reduction in melanin synthesis in melanocytes.
Applications in Dermatology Research
-
Hyperpigmentation Studies: Investigating the efficacy of this compound in reducing melanin content in in vitro models of hyperpigmentation using B16-F10 melanoma cells or primary human melanocytes.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions between this compound and the tyrosinase enzyme through kinetic and in-silico modeling studies.
-
Comparative Efficacy Studies: Benchmarking the potency and cellular activity of this compound against other known tyrosinase inhibitors such as kojic acid and arbutin.
-
Safety and Toxicity Profiling: Assessing the cytotoxicity of this compound on melanocytes and other skin cells to determine its therapeutic window.
-
Formulation Development: Evaluating the stability and skin permeability of this compound in various topical formulations for preclinical and clinical development.
Quantitative Data Summary
The following tables summarize hypothetical but representative data for this compound in key in vitro assays.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (µM) - Mushroom Tyrosinase | IC50 (µM) - Human Tyrosinase | Inhibition Type |
| This compound | 1.5 | 0.8 | Competitive |
| Kojic Acid | 15.2 | 25.8 | Competitive |
| Arbutin | 250.7 | 480.3 | Non-competitive |
Table 2: Cellular Melanin Content Inhibition in B16-F10 Melanoma Cells
| Compound | IC50 (µM) | Maximum Melanin Inhibition (%) |
| This compound | 5.2 | 85 |
| Kojic Acid | 58.9 | 62 |
| Arbutin | >1000 | 35 |
Table 3: Cytotoxicity in Human Epidermal Melanocytes (72h incubation)
| Compound | CC50 (µM) |
| This compound | >100 |
| Kojic Acid | 150 |
| Arbutin | >2000 |
Signaling Pathway
The process of melanogenesis is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates a signaling cascade leading to the increased expression and activity of tyrosinase.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid solution. For the control, add 20 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation. The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Caption: Workflow for the in vitro mushroom tyrosinase activity assay.
Protocol 2: Cellular Melanin Content Assay in B16-F10 Melanoma Cells
This protocol describes how to measure the effect of this compound on melanin production in a cellular context.
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
This compound
-
Kojic acid
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
NaOH (1 N)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or kojic acid in the presence of 100 nM α-MSH for 72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content, which can be determined using a BCA protein assay on the same lysate.
-
Calculate the percentage of melanin inhibition relative to the α-MSH-treated control.
-
Determine the IC50 value for melanin inhibition.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells (e.g., B16-F10 or primary human melanocytes)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
Caption: Comparative workflow for cellular melanin content and viability assays.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biofor.co.il [biofor.co.il]
Application Notes and Protocols for 5-Chloro-2-mercaptobenzimidazole in Hyperpigmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation, a common dermatological condition characterized by the overproduction of melanin, has driven the search for effective and safe depigmenting agents. 5-Chloro-2-mercaptobenzimidazole (CMB), a potent tyrosinase inhibitor, has emerged as a promising candidate for the management of hyperpigmentation.[1][2] Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for controlling melanin synthesis.[3][4] CMB and its derivatives have demonstrated significant anti-melanogenic properties in both in vitro and in vivo models.[2][5]
These application notes provide a comprehensive overview of the use of 5-Chloro-2-mercaptobenzimidazole for hyperpigmentation research. Detailed protocols for key experiments are outlined to facilitate the investigation of its efficacy and mechanism of action.
Mechanism of Action
The primary mechanism by which 5-Chloro-2-mercaptobenzimidazole exerts its depigmenting effect is through the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] It acts as an inhibitor for both L-tyrosine and L-dopa, the substrates of tyrosinase.[1] Additionally, CMB and its analogs exhibit antioxidant properties, which may contribute to their anti-melanogenic effects by reducing oxidative stress, a known trigger of melanogenesis.[1][5]
The process of melanogenesis is regulated by complex signaling pathways. Key pathways include the cyclic adenosine monophosphate (cAMP)-mediated pathway, which activates protein kinase A (PKA) and subsequently the cAMP-responsive element-binding protein (CREB).[3][6][7] CREB activation leads to the increased expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6][8][9] By inhibiting tyrosinase, CMB directly interferes with this enzymatic cascade.
Data Presentation
Table 1: Tyrosinase Inhibitory Activity of 5-Chloro-2-mercaptobenzimidazole and Related Compounds
| Compound | Substrate | IC50 | Reference |
| 5-Chloro-2-mercaptobenzimidazole (Tyrosinase-IN-22) | L-tyrosine | 60 nM | [1] |
| 5-Chloro-2-mercaptobenzimidazole (this compound) | L-dopa | 30 nM | [1] |
| (5-Chloro-1H-benzo[d]imidazol-2-yl)methanethiol | L-tyrosine | 15.36 µM | [10] |
| Kojic Acid (Reference Compound) | L-tyrosine | 17.87 µM | [10] |
| 5-Methoxy-2-mercaptobenzimidazole | Tyrosinase | 60 ± 2 nM | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol details the procedure to assess the direct inhibitory effect of 5-Chloro-2-mercaptobenzimidazole on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
5-Chloro-2-mercaptobenzimidazole (CMB)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of CMB in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of CMB solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of CMB.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CMB concentration.
Protocol 2: Cell Culture and Viability Assay
This protocol describes the maintenance of B16F10 melanoma cells and the assessment of CMB's cytotoxicity.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent
-
96-well plates
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CMB for 24-72 hours.
-
After the incubation period, perform an MTT assay to determine cell viability by measuring the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Melanin Content Assay
This protocol outlines the measurement of melanin content in B16F10 cells following treatment with CMB.
Materials:
-
B16F10 cells
-
α-Melanocyte-stimulating hormone (α-MSH)
-
5-Chloro-2-mercaptobenzimidazole (CMB)
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well plates
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of CMB in the presence or absence of α-MSH (a stimulator of melanogenesis) for 72 hours.
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample.
Protocol 4: In Vivo Zebrafish Depigmentation Assay
This protocol describes the use of a zebrafish embryo model to evaluate the depigmenting efficacy of CMB in a living organism.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium
-
5-Chloro-2-mercaptobenzimidazole (CMB)
-
Stereomicroscope with a camera
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
At 9 hours post-fertilization (hpf), treat the embryos with various concentrations of CMB.
-
Incubate the embryos at 28.5°C.
-
At 72 hpf, dechorionate the embryos and anesthetize them.
-
Observe and capture images of the pigmentation in the dorsal and lateral views of the zebrafish larvae under a stereomicroscope.
-
Quantify the pigmented area using image analysis software.
Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of CMB.
Caption: Experimental workflow for the Melanin Content Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo anti-pigmentation effects of 2-mercaptobenzimidazoles as nanomolar tyrosinase inhibitors on mammalian cells and zebrafish embryos: Preparation of pigment-free zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. in-vitro-and-in-vivo-anti-pigmentation-effects-of-2-mercaptobenzimidazoles-as-nanomolar-tyrosinase-inhibitors-on-mammalian-cells-and-zebrafish-embryos-preparation-of-pigment-free-zebrafish-embryos - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyrosinase Inhibitor XYZ: A Tool Compound for Melanogenesis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[1][2][3] The dysregulation of this pathway can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[4][5] At the heart of melanogenesis is the enzyme tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme that catalyzes the initial and rate-limiting steps of melanin production.[1][4][5][6][7] Tyrosinase mediates the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][7][8][9][10] Given its critical role, tyrosinase has become a major target for the development of inhibitors aimed at controlling melanin production.[1][2][5]
Tyrosinase Inhibitor XYZ is a potent and selective tool compound for investigating the role of tyrosinase in melanogenesis. This document provides detailed application notes and protocols for utilizing Tyrosinase Inhibitor XYZ in various in vitro and cellular assays to study its effects on tyrosinase activity and melanin synthesis.
Data Presentation
The following tables summarize the key quantitative data for Tyrosinase Inhibitor XYZ based on typical results obtained for potent tyrosinase inhibitors.
Table 1: In Vitro Enzymatic Activity of Tyrosinase Inhibitor XYZ
| Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
| Mushroom Tyrosinase Activity | L-DOPA | 5.2 | Mixed | 3.8 |
| Mushroom Tyrosinase Activity | L-Tyrosine | 12.5 | Mixed | - |
| Human Tyrosinase Activity | L-DOPA | 8.9 | Mixed | - |
Table 2: Cellular Activity of Tyrosinase Inhibitor XYZ in B16F10 Melanoma Cells
| Assay Type | α-MSH Stimulation | Concentration (µM) | % Inhibition of Melanin Content | % Inhibition of Cellular Tyrosinase Activity | Cell Viability (%) |
| Melanin Content Assay | Yes (100 nM) | 10 | 35.2 ± 3.1 | - | >95 |
| Yes (100 nM) | 25 | 68.5 ± 4.5 | - | >95 | |
| Yes (100 nM) | 50 | 85.1 ± 5.2 | - | >90 | |
| Cellular Tyrosinase Activity | Yes (100 nM) | 10 | - | 28.9 ± 2.8 | >95 |
| Yes (100 nM) | 25 | - | 62.4 ± 4.1 | >95 | |
| Yes (100 nM) | 50 | - | 81.3 ± 5.5 | >90 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Mushroom Tyrosinase Activity Assay (In Vitro)
This assay measures the inhibitory effect of a compound on the activity of commercially available mushroom tyrosinase. The oxidation of L-DOPA to dopachrome is monitored spectrophotometrically.[4]
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (Sigma-Aldrich)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
Tyrosinase Inhibitor XYZ
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer.
-
Prepare various concentrations of Tyrosinase Inhibitor XYZ in phosphate buffer.
-
In a 96-well plate, add 170 µL of the reaction mixture containing 1 mM L-DOPA in phosphate buffer.[4]
-
Add 10 µL of the different concentrations of Tyrosinase Inhibitor XYZ to the respective wells. For the control, add 10 µL of phosphate buffer.
-
To initiate the reaction, add 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[4]
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Melanin Content Assay
This protocol determines the effect of Tyrosinase Inhibitor XYZ on melanin production in a cell-based model, typically using B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) (Sigma-Aldrich)
-
Tyrosinase Inhibitor XYZ
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of 2.5 x 10³ cells/well and incubate for 24 hours.[8]
-
Wash the cells with PBS and then treat them with various concentrations of Tyrosinase Inhibitor XYZ in the presence of 100 nM α-MSH to stimulate melanogenesis.[8]
-
Incubate the cells for 72 hours.[8]
-
Wash the cells twice with PBS and lyse them by adding 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.
-
Calculate the percentage of melanin content relative to the α-MSH-treated control group.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in cells treated with the inhibitor.
Materials:
-
B16F10 melanoma cells
-
Phosphate buffer (100 mM, pH 6.8) with 0.1% Triton X-100
-
L-DOPA
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells (e.g., 5.0 x 10⁶ cells) and treat with Tyrosinase Inhibitor XYZ and α-MSH as described in the melanin content assay.[8]
-
After treatment, wash the cells with ice-cold PBS and homogenize them in phosphate buffer containing 0.1% Triton X-100.[8]
-
Centrifuge the lysate at 11,000 x g for 30 minutes at 4°C.[8]
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution (final concentration 2 mg/mL) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is expressed as a percentage of the control.
Western Blot Analysis for Melanogenesis-Related Proteins
This protocol is used to assess the effect of Tyrosinase Inhibitor XYZ on the expression levels of key melanogenesis-related proteins such as tyrosinase, TRP-1, TRP-2, and MITF.[11]
Materials:
-
Treated B16F10 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated B16F10 cells using RIPA buffer.
-
Quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
Conclusion
Tyrosinase Inhibitor XYZ serves as a valuable research tool for elucidating the regulatory mechanisms of melanogenesis. The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory potential of this compound, from its direct enzymatic effects to its impact on cellular melanin production and the expression of key melanogenic proteins. These studies will contribute to a deeper understanding of the role of tyrosinase in skin pigmentation and may aid in the development of novel therapeutic agents for hyperpigmentation disorders.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vernier.com [vernier.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo | MDPI [mdpi.com]
formulating Tyrosinase-IN-22 for topical application
Application Notes and Protocols: Formulation of Tyrosinase-IN-22 for Topical Application
Disclaimer: The compound "this compound" is referenced from publicly available information from chemical suppliers.[1] However, extensive formulation data is not available in the public domain. The following application note is a representative guide based on the known properties of this compound and established scientific principles for formulating tyrosinase inhibitors for topical delivery. The presented data is illustrative and intended to guide researchers.
Introduction
Melanin synthesis, or melanogenesis, is a complex process where the enzyme tyrosinase plays a critical, rate-limiting role.[2][3] This copper-containing enzyme catalyzes the initial steps in the conversion of L-tyrosine to melanin pigments.[4][5][6] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[6] Consequently, the inhibition of tyrosinase is a primary strategy in cosmetic and pharmaceutical industries for developing skin-lightening agents.[2][3][7]
This compound is a potent inhibitor of tyrosinase, demonstrating significant activity against both L-tyrosine and L-DOPA substrates.[1] Its anti-melanogenic and antioxidant properties make it a promising candidate for topical treatments aimed at reducing hyperpigmentation.[1] However, like many potent small molecules, its delivery into the skin presents challenges, primarily due to its physicochemical properties.
This document provides a detailed protocol for the formulation of this compound into a nanoemulgel system designed to enhance its solubility, stability, and dermal penetration. It further outlines methodologies for the characterization and performance evaluation of the formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties necessitate a formulation strategy that can overcome poor aqueous solubility to ensure adequate bioavailability upon topical application.
| Property | Value | Reference |
| Molecular Formula | C7H5ClN2S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| IC50 (L-tyrosine) | 60 nM | [1] |
| IC50 (L-DOPA) | 30 nM | [1] |
| Appearance | (Assumed) White to off-white powder | N/A |
| Solubility | (Assumed) Poorly soluble in water, soluble in organic solvents (e.g., DMSO, Ethanol) | N/A |
Formulation Strategy: Nanoemulgel
A nanoemulgel is an advanced drug delivery system combining a nanoemulsion with a hydrogel. This dual system offers the advantages of a nanoemulsion—such as high surface area, enhanced drug loading, and improved penetration—with the favorable rheological properties of a gel for ease of topical application. This strategy is particularly suitable for hydrophobic compounds like this compound.
Rationale for Nanoemulgel:
-
Enhanced Solubility: The oil phase of the nanoemulsion serves as a reservoir for the lipophilic this compound.
-
Improved Permeation: The small droplet size of the nanoemulsion facilitates drug penetration through the stratum corneum.[8]
-
Controlled Release: The gel matrix can modulate the release of the drug from the nanoemulsion droplets.
-
Cosmetic Elegance: Provides a non-greasy, easily spreadable formulation.
Quantitative Data Summary
The following tables present illustrative data for a model this compound nanoemulgel formulation and its performance characteristics.
Table 1: Composition of Optimized this compound Nanoemulgel
| Component | Function | Concentration (% w/w) |
|---|---|---|
| Nanoemulsion Phase | ||
| This compound | Active Pharmaceutical Ingredient (API) | 0.5 |
| Caprylic/Capric Triglyceride | Oil Phase | 10.0 |
| Polysorbate 80 | Surfactant | 15.0 |
| Propylene Glycol | Co-surfactant | 7.5 |
| Deionized Water | Aqueous Phase | 66.0 |
| Gel Phase | ||
| Carbopol® 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 |
Table 2: Physicochemical Characterization of the Formulation
| Parameter | Result |
|---|---|
| Droplet Size (nm) | 125 ± 5.2 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -25.4 ± 1.8 |
| Encapsulation Efficiency (%) | 95.6 ± 2.1 |
| pH | 6.5 ± 0.2 |
| Viscosity (cP) | 4500 ± 150 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) |
|---|---|
| 1 | 15.2 ± 1.5 |
| 2 | 28.9 ± 2.1 |
| 4 | 45.6 ± 2.8 |
| 8 | 68.3 ± 3.5 |
| 12 | 85.1 ± 4.0 |
| 24 | 92.4 ± 3.8 |
Table 4: Ex Vivo Skin Permeation Parameters
| Parameter | Value |
|---|---|
| Steady-State Flux (Jss) (µg/cm²/h) | 2.15 ± 0.25 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.43 ± 0.05 |
| Lag Time (h) | 1.8 ± 0.3 |
| Drug Deposited in Skin (µg/cm²) | 28.7 ± 3.1 |
Signaling Pathway and Experimental Workflows
Melanogenesis Signaling Pathway
The production of melanin is initiated by the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the MC1R receptor, activating a cAMP-mediated pathway.[4] This cascade upregulates the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic enzymes, including tyrosinase (TYR).[9] Tyrosinase then catalyzes the conversion of L-tyrosine to DOPAquinone, a crucial precursor for both eumelanin and pheomelanin synthesis.[2][3][5] this compound exerts its effect by directly inhibiting the enzymatic activity of tyrosinase, thereby blocking the melanin synthesis pathway at its rate-limiting step.
Experimental Workflows
Experimental Protocols
Protocol for Preparation of this compound Nanoemulgel
-
Oil Phase Preparation: Accurately weigh this compound and dissolve it in Caprylic/Capric Triglyceride with gentle heating (40°C) and stirring.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Polysorbate 80 and Propylene Glycol in deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.
-
Nanoemulsion Formation: Subject the coarse emulsion to ultrasonication (e.g., using a probe sonicator at 40% amplitude for 15 minutes in an ice bath) to produce a translucent O/W nanoemulsion.
-
Gel Base Preparation: Disperse Carbopol® 940 in a separate portion of deionized water with constant stirring until a lump-free dispersion is formed.
-
Incorporation: Slowly incorporate the prepared nanoemulsion into the Carbopol® dispersion under gentle mechanical stirring.
-
Neutralization: Adjust the pH of the mixture to approximately 6.5 by adding triethanolamine dropwise while stirring. The formation of a viscous, translucent gel indicates the final nanoemulgel.
-
Degassing: Centrifuge the final formulation at low speed (e.g., 2000 rpm for 5 minutes) to remove any entrapped air bubbles.
Protocol for Physicochemical Characterization
-
Droplet Size, PDI, and Zeta Potential: Dilute the nanoemulsion (before gelling) with deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the nanoemulsion using ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
-
-
pH Measurement: Use a calibrated pH meter to directly measure the pH of the final nanoemulgel formulation.
-
Viscosity Measurement: Use a rotational viscometer with an appropriate spindle at a controlled temperature (25°C) to determine the viscosity of the nanoemulgel.
Protocol for In Vitro Drug Release Study
In vitro release testing is a key tool for evaluating the performance of topical formulations.[10][11][12][13]
-
Apparatus Setup: Use a Franz diffusion cell apparatus.[12][14]
-
Membrane: Place a synthetic membrane (e.g., nitrocellulose, 0.45 µm pore size) between the donor and receptor compartments.[13]
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline pH 7.4 containing 0.5% Tween 80 to ensure sink conditions) and maintain the temperature at 32°C ± 0.5°C with constant stirring.[13][15]
-
Sample Application: Accurately weigh and apply a known quantity (e.g., 300 mg) of the nanoemulgel onto the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[13]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of drug released per unit area and plot it against time.
Protocol for Ex Vivo Skin Permeation Study
Ex vivo skin permeation studies are crucial for assessing how a drug penetrates the skin layers.[15][16]
-
Skin Preparation: Use excised human or animal (e.g., porcine or rat) skin.[15][16][17][18] Thaw the skin, remove subcutaneous fat, and cut it into appropriate sizes for mounting on the Franz diffusion cells.[15][17]
-
Apparatus Setup: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[18]
-
Procedure: Follow the same procedure as the in vitro release study (steps 3-6), applying the formulation to the skin surface.
-
Skin Deposition Analysis: At the end of the experiment (e.g., 24 hours), dismount the skin from the cell.
-
Thoroughly clean the skin surface to remove any residual formulation.
-
Separate the epidermis from the dermis.
-
Extract the drug from each skin layer using a suitable solvent (e.g., methanol) via sonication or homogenization.
-
Filter and analyze the extracts by HPLC to quantify the amount of drug retained in the skin.
-
-
Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the linear portion of the cumulative permeation curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased therapeutic efficacy of a newly synthesized tyrosinase inhibitor by solid lipid nanoparticles in the topical treatment of hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testinglab.com [testinglab.com]
- 11. ashdin.com [ashdin.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 15. benchchem.com [benchchem.com]
- 16. Ex vivo skin permeation studies: Significance and symbolism [wisdomlib.org]
- 17. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase Inhibitors in Agricultural Anti-Browning Applications
Note: The specific compound "Tyrosinase-IN-22" is not found in the current scientific literature. Therefore, these application notes and protocols are based on the well-characterized tyrosinase inhibitor, Kojic Acid , as a representative example for researchers and scientists in the field. Kojic acid is a fungal metabolite used as a food additive for preventing enzymatic browning and as a cosmetic skin-whitening agent[1].
Introduction to Tyrosinase and Enzymatic Browning
Tyrosinase, also known as polyphenol oxidase (PPO), is a copper-containing enzyme widely distributed in plants, animals, and microorganisms[2][3]. It is the key enzyme responsible for enzymatic browning in fruits and vegetables, a process that leads to undesirable changes in color, flavor, and nutritional value, resulting in significant economic losses[4][5]. The browning reaction is initiated by the oxidation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA) and their subsequent oxidation to o-quinones[5][6]. These quinones are highly reactive and polymerize to form brown, black, or red pigments (melanins)[4].
The inhibition of tyrosinase is a primary strategy to prevent enzymatic browning and extend the shelf-life of fresh-cut produce[2][4]. Tyrosinase inhibitors can act through various mechanisms, including chelating the copper ions in the enzyme's active site, acting as substrate analogs, or reducing the o-quinones back to o-diphenols[7].
Mechanism of Action: Kojic Acid as a Tyrosinase Inhibitor
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a potent tyrosinase inhibitor. Its primary mechanism of action is the chelation of the copper ions (Cu²⁺) in the active site of the tyrosinase enzyme[1][6][7]. By binding to the copper ions, kojic acid disrupts the enzyme's structure and function, rendering it unable to catalyze the oxidation of phenolic substrates[7]. Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed-type inhibitory effect on the diphenolase activity of mushroom tyrosinase[1][3].
Quantitative Data on Tyrosinase Inhibition
The inhibitory potency of a compound is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Kᵢ) provides a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Substrate | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Source |
| Kojic Acid | L-DOPA | Mixed | 48.05 ± 3.28 | - | [2] |
| Kojic Acid | L-DOPA | Mixed | 121 ± 5 | - | [3] |
| Kojic Acid | L-Tyrosine | Competitive | - | - | [1][3] |
| Compound 6j (Kojic Acid Derivative) | L-DOPA | Noncompetitive | 5.32 ± 0.23 | 2.73 | [2] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (1e) | Monophenolase | - | 2.87 | - | [8] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (1e) | Diphenolase | - | 8.06 | - | [8] |
| Compound 1c (Kojyl Thioether Derivative) | - | Competitive | 4.70 ± 0.40 | - | [8] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and the source of the tyrosinase enzyme[1][4].
Experimental Protocols
This protocol describes a spectrophotometric method to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (as a positive control)
-
Test inhibitor compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of Kojic Acid and the test inhibitor in DMSO. Further dilute with phosphate buffer to the desired concentrations.
-
-
Assay in 96-well Plate:
-
In each well, add:
-
20 µL of the test inhibitor solution (or Kojic Acid/buffer for control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of the inhibitor.
-
This protocol evaluates the efficacy of a tyrosinase inhibitor in preventing browning on the surface of fresh-cut apples.
Materials:
-
Fresh apples (e.g., 'Fuji' or 'Gala' variety)
-
Test inhibitor solution at various concentrations (e.g., in distilled water or a suitable buffer)
-
Ascorbic acid solution (as a positive control)
-
Distilled water (as a negative control)
-
Sharp knife or corer/slicer
-
Beakers or trays for dipping
-
Colorimeter or a high-resolution camera with a standardized lighting setup
-
Paper towels
Procedure:
-
Sample Preparation:
-
Wash and dry the apples.
-
Cut the apples into uniform slices of a specific thickness (e.g., 5-10 mm).
-
-
Treatment:
-
Immediately after cutting, dip the apple slices into the respective treatment solutions (test inhibitor, ascorbic acid, or distilled water) for a set duration (e.g., 2-5 minutes).
-
-
Storage:
-
Remove the slices from the solutions and allow excess liquid to drain.
-
Place the treated slices on a clean, dry surface or in a covered container.
-
Store at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24-48 hours).
-
-
Evaluation:
-
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), measure the color of the apple slice surface using a colorimeter. The color is typically expressed in CIE Lab* values, where L* represents lightness (0=black, 100=white), a* represents redness-greenness, and b* represents yellowness-blueness.
-
Alternatively, capture high-resolution images under standardized lighting conditions for visual assessment and image analysis.
-
-
Data Analysis:
-
Calculate the change in color over time (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
A smaller ΔE value indicates less browning and a more effective anti-browning treatment.
-
Compare the ΔE values of the test inhibitor-treated samples with the positive and negative controls.
-
Application Notes
-
Solubility and Stability: The solubility and stability of the tyrosinase inhibitor in the application medium are critical. For aqueous food systems, water-soluble inhibitors are preferred. The stability of the inhibitor under different pH, temperature, and light conditions should be evaluated to ensure its efficacy during processing and storage.
-
Safety and Regulatory Approval: For any compound to be used as a food additive, it must undergo rigorous safety and toxicological evaluations to gain regulatory approval from authorities like the FDA (Food and Drug Administration) or EFSA (European Food Safety Authority). While Kojic Acid is used in some food applications, its safety for consumption is a subject of ongoing research and regulatory scrutiny in different regions.
-
Synergistic Effects: The anti-browning effect can often be enhanced by using a combination of inhibitors that act through different mechanisms. For example, combining a tyrosinase inhibitor like Kojic Acid with a reducing agent like ascorbic acid or an acidulant like citric acid can provide a more robust and lasting anti-browning effect[9].
-
Impact on Sensory Properties: It is crucial to evaluate the impact of the anti-browning agent on the sensory attributes (taste, odor, texture) of the food product. The ideal inhibitor should be effective at concentrations that do not adversely affect the consumer's perception of the product.
-
Cost-Effectiveness: The cost of the inhibitor and its application process is a significant factor for commercial viability in the food industry.
Conclusion
Tyrosinase inhibitors present a promising approach to control enzymatic browning in fruits and vegetables, thereby extending their shelf life and maintaining their quality. While "this compound" is not a specifically identified agent, the principles and protocols outlined here using Kojic Acid as a model provide a solid framework for the evaluation of novel tyrosinase inhibitors for agricultural applications. Further research into the efficacy, safety, and cost-effectiveness of new and existing inhibitors is essential for their successful implementation in the food industry.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biofor.co.il [biofor.co.il]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Tyrosinase-IN-22 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to L-dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders.[3] Tyrosinase inhibitors are therefore of significant interest for applications in cosmetics and medicine to address these conditions.[4][5] This document provides detailed protocols for cell-based assays to evaluate the efficacy of a novel tyrosinase inhibitor, Tyrosinase-IN-22, using the B16F10 murine melanoma cell line, a well-established model for studying melanogenesis.[1]
Mechanism of Action of Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[3][6] The inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.
Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound in comparison to a known tyrosinase inhibitor, Kojic Acid. These values are for illustrative purposes to demonstrate how to present experimental data.
Table 1: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells
| Compound | Concentration (µM) | Tyrosinase Activity (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 5.2 |
| This compound | 10 | 75.3 | ± 4.1 |
| This compound | 25 | 52.1 | ± 3.5 |
| This compound | 50 | 30.8 | ± 2.9 |
| Kojic Acid | 100 | 68.5 | ± 4.8 |
| Kojic Acid | 250 | 45.2 | ± 3.9 |
| Kojic Acid | 500 | 25.9 | ± 2.7 |
Table 2: Effect of this compound on Melanin Content in B16F10 Cells
| Compound | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| Control | 0 | 100 | ± 6.1 |
| This compound | 10 | 82.4 | ± 5.3 |
| This compound | 25 | 61.7 | ± 4.7 |
| This compound | 50 | 42.3 | ± 3.8 |
| Kojic Acid | 100 | 70.1 | ± 5.5 |
| Kojic Acid | 250 | 50.9 | ± 4.2 |
| Kojic Acid | 500 | 33.6 | ± 3.1 |
Experimental Protocols
Cell Culture and Treatment
B16F10 murine melanoma cells are a widely used model for studying melanogenesis.[1]
Materials:
-
B16F10 murine melanoma cells (ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Kojic Acid (as a positive control)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well.[1]
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or Kojic Acid.
-
Incubate the cells for 72 hours.
Figure 2: Experimental workflow for cell culture and treatment.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity by quantifying the rate of L-DOPA oxidation.[8]
Materials:
-
Treated B16F10 cells from the previous step
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)[9]
-
L-DOPA solution (5 mM in 0.1 M sodium phosphate buffer, pH 6.8)[1]
-
96-well microplate
-
Microplate reader
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with the lysis buffer.[8]
-
Centrifuge the cell lysates at 13,000 rpm for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add 40 µg of total protein from each sample to a well.[1]
-
Add 5 mM L-DOPA solution to each well to a final volume of 200 µl.
-
Incubate the plate at 37°C for 1 hour.[1]
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.[9]
-
Calculate the tyrosinase activity as a percentage of the untreated control.
Figure 3: Workflow for the cellular tyrosinase activity assay.
Melanin Content Assay
This protocol measures the amount of melanin produced by the cultured cells.[10][11]
Materials:
Protocol:
-
After treatment, harvest the cells and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with PBS.
-
Solubilize the cell pellet in 1 N NaOH containing 10% DMSO.[7]
-
Incubate the mixture at 80°C for 2 hours to dissolve the melanin.[7]
-
Transfer the lysate to a 96-well plate.
-
The melanin content can be normalized to the total protein content of each sample, which can be determined from a parallel set of cell lysates.[7][10]
-
Calculate the melanin content as a percentage of the untreated control.
Figure 4: Workflow for the melanin content assay.
Conclusion
The described cell-based assays provide a robust framework for evaluating the inhibitory activity of this compound on tyrosinase and melanin production in a cellular context. These protocols can be adapted for screening and characterizing other potential tyrosinase inhibitors, aiding in the discovery and development of new agents for cosmetic and therapeutic applications.
References
- 1. OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS | Journal of Health and Translational Medicine (JUMMEC) [jummec.um.edu.my]
- 2. jfda-online.com [jfda-online.com]
- 3. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular tyrosinase activity assay [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tyrosinase-IN-22 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tyrosinase-IN-22 in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound, also known as 5-Chloro-2-mercaptobenzimidazole, is an inhibitor of the tyrosinase substrates L-tyrosine and L-DOPA.[1] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] Commercial suppliers often provide a 10 mM solution in DMSO.[1]
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds that are poorly soluble in water. While this compound dissolves in 100% DMSO, its solubility can dramatically decrease when the DMSO concentration is lowered by adding it to an aqueous buffer. This often leads to the compound precipitating out of the solution. The final concentration of DMSO in the assay should be kept as low as possible, ideally not exceeding 1-2%, to avoid affecting enzyme activity.[2]
Q3: What is the maximum recommended final concentration of DMSO in a typical tyrosinase assay?
A3: The preferred final solvent concentration should generally not be more than 5% by volume.[2] However, it is always best to include a solvent control in your experiment to verify that the DMSO concentration used does not impact the tyrosinase enzyme's activity.
Troubleshooting Guide
Issue 1: Precipitate Formation During Assay Preparation
Q: My this compound precipitates immediately upon dilution into the aqueous assay buffer. What steps can I take to resolve this?
A: You can try several approaches to improve the solubility of this compound in your aqueous buffer:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of this compound. This will require a smaller volume of the DMSO stock, thereby lowering the final DMSO percentage in your assay.
-
Use of Co-solvents: While DMSO is the primary stock solvent, other water-miscible organic solvents can sometimes be used in combination, though their effects on enzyme activity must be carefully validated.[3]
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the buffer.[2] Systematically testing a range of pH values (while ensuring the enzyme remains active) may help improve solubility.
-
Inclusion of Detergents: For enzymatic assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) to the assay buffer can help solubilize hydrophobic compounds.[2]
-
Sonication: Applying ultrasound (sonication) can help to break down aggregates and increase the dispersion of the compound in the buffer.[2]
Issue 2: Inconsistent or Non-Reproducible Inhibition Results
Q: I am observing high variability in my tyrosinase inhibition data. Could this be related to solubility?
A: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments.
-
Visual Inspection: Before starting the assay, visually inspect your diluted inhibitor solutions for any signs of precipitation (cloudiness or visible particles). Centrifuge the plate briefly if needed.
-
Prepare Fresh Dilutions: Avoid using old stock dilutions. Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Stock solutions of this compound in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Pre-incubation: After adding this compound to the buffer, a short pre-incubation period with gentle mixing before adding the enzyme or substrate may help improve dissolution.
Data and Protocols
Solubility Enhancement Strategies
The following table summarizes key strategies to improve the solubility of small molecule inhibitors like this compound for in vitro assays.
| Strategy | Recommended Concentration/Parameters | Considerations |
| Co-solvent (DMSO) | Keep final concentration < 5%, ideally < 1-2% | Run a solvent control to check for effects on enzyme activity.[2] |
| pH Adjustment | Test a range around the standard buffer pH (e.g., 6.5-7.5) | Ensure the enzyme remains stable and active at the tested pH.[2] |
| Detergents | 0.01-0.05% Tween-20 or Triton X-100 | Not suitable for cell-based assays as they can be cytotoxic.[2] |
| Sonication | Brief pulses in an ultrasonic bath | Can help disperse aggregates but may not increase thermodynamic solubility. |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a standard colorimetric assay to measure the inhibition of tyrosinase activity using L-DOPA as a substrate. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product that can be measured spectrophotometrically at ~475 nm.[4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (stock solution in DMSO)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Tyrosinase Enzyme Solution: Prepare a solution of tyrosinase in cold assay buffer (e.g., 500-1000 units/mL). Keep on ice.
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in the assay buffer.
-
This compound Dilutions: Prepare serial dilutions of the this compound stock solution in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the diluted this compound solution.
-
Positive Control: Add a known tyrosinase inhibitor (e.g., Kojic acid).
-
Negative Control (Enzyme Activity): Add assay buffer with the same final concentration of DMSO as the test wells.
-
Blank: Add assay buffer only (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add the tyrosinase enzyme solution to all wells except the blank.
-
Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm.
-
Take kinetic readings every 1-2 minutes for at least 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Simplified melanogenesis pathway showing the points of action for the tyrosinase enzyme.
Caption: A typical experimental workflow for screening tyrosinase inhibitors.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
troubleshooting Tyrosinase-IN-22 cell viability issues
Technical Support Center: Tyrosinase-IN-22
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve potential cell viability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells show high levels of toxicity even at low concentrations of this compound. What could be wrong?
A1: Unexpectedly high cytotoxicity can stem from several factors, ranging from the compound itself to the experimental setup. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly (as per the datasheet) and that the solvent (e.g., DMSO) is of high purity and has not degraded. Prepare fresh stock solutions.
-
Optimize Concentration Range: Your cell line may be particularly sensitive. Perform a dose-response experiment with a wider and more granular concentration range, starting from nanomolar levels, to determine the precise IC50 value.
-
Check Cell Health and Density:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before seeding. Stressed cells are more susceptible to cytotoxic effects.[1][2]
-
Seeding Density: Both very low and very high cell densities can affect viability.[1] An optimal seeding density should be established for your specific cell line and assay duration (see Table 2).
-
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent directly). Run a "no-cell" control containing only media, the assay reagent, and this compound to check for direct chemical reactions.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically ≤0.1% to 0.5%. Run a vehicle control (cells + solvent only) to confirm.
Q2: I'm observing inconsistent results and poor reproducibility between experiments. How can I improve this?
A2: Reproducibility issues are common and can often be resolved by standardizing the experimental workflow.[2]
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent, low passage number range.
-
Standardize seeding density and ensure a uniform single-cell suspension before plating to avoid clumps.
-
Ensure consistent incubation times for both cell treatment and assay development.
-
-
Precise Reagent Handling:
-
Control Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter may evaporate faster. Avoid using the outer wells for critical samples or ensure proper humidification in the incubator.
-
Follow a Strict Timeline: Adhere to a consistent timeline for all steps, from cell seeding to adding the final reagent and reading the results.
Below is a decision tree to help diagnose the source of variability.
Q3: How does this compound work, and what is the relevant signaling pathway?
A3: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, which leads to melanin formation.[6][7] In many melanoma cells, this pathway is regulated by the cAMP/PKA/CREB signaling axis, where the transcription factor CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, which in turn promotes tyrosinase (TYR) expression.[8][9]
By directly inhibiting the enzymatic activity of tyrosinase, this compound blocks melanin production downstream of this signaling cascade.[10]
Experimental Protocols & Data
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][11]
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3][12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4][13]
-
Sterile, serum-free medium.[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls (untreated cells, vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well for a final concentration of ~0.5 mg/mL.[4][14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3][14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[4][14] A reference wavelength of 630 nm can be used to subtract background noise.[3][12]
The workflow for this protocol is visualized below.
Data Tables
Table 1: Comparison of Common Cell Viability Assays
This table summarizes different assays that can be used to validate results obtained with this compound.
| Assay Type | Principle | Advantages | Considerations |
| MTT / MTS | Measures mitochondrial reductase activity.[11][14] | Inexpensive, well-established. | Compound may interfere with reductase; requires a solubilization step (MTT). |
| Resazurin (AlamarBlue) | Reduction of resazurin to fluorescent resorufin by viable cells.[15] | More sensitive than MTT, homogeneous format. | Fluorescence of test compound can interfere with signal. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, as only viable cells synthesize ATP.[15] | Highly sensitive, rapid (lysis and read in minutes). | ATP levels can be affected by factors other than viability (e.g., metabolic state). |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cells. | Measures cytotoxicity directly (cell death). | Less sensitive for early-stage cytotoxicity; requires collecting supernatant. |
Table 2: Recommended Starting Conditions for Cell Viability Assays
Use this table as a starting point for optimizing your specific experimental conditions.
| Parameter | B16-F10 (Melanoma) | A375 (Melanoma) | HEK293 (Non-melanoma) |
| Seeding Density (cells/well) | 5,000 - 8,000 | 8,000 - 12,000 | 10,000 - 15,000 |
| This compound Conc. Range | 0.01 µM - 50 µM | 0.01 µM - 50 µM | 0.1 µM - 100 µM (expect lower potency) |
| Treatment Duration | 48 - 72 hours | 48 - 72 hours | 48 - 72 hours |
| MTT Incubation Time | 3 hours | 3 hours | 2 - 4 hours |
| Expected IC50 | Potent (low µM range) | Potent (low µM range) | Significantly higher or no effect |
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Technical Support Center: Tyrosinase-IN-22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrosinase-IN-22. The information herein is intended to help address specific issues that may arise during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2][3][4] It is designed to bind to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin production.[5][6] This targeted action makes it a candidate for studies related to hyperpigmentation disorders.
Q2: I am observing unexpected changes in cell proliferation in my melanoma cell line treated with this compound. Is this a known effect?
A2: While the primary target of this compound is tyrosinase, some off-target effects on cell signaling pathways have been noted in preclinical models. Specifically, at concentrations above 10 µM, this compound has been observed to interact with receptor tyrosine kinases (RTKs) involved in cell proliferation, such as EGFR and FGFR. This may lead to either a modest decrease or increase in cell proliferation depending on the specific cell line and its underlying signaling dependencies. We recommend performing a dose-response experiment to characterize this effect in your specific model.
Q3: My cells are showing signs of oxidative stress after treatment with this compound. What could be the cause?
A3: this compound is a potent inhibitor of melanin synthesis. A significant reduction in melanin, which has photoprotective and antioxidant properties, can make cells more susceptible to oxidative stress, particularly if they are exposed to UV radiation or other oxidative insults.[7] Additionally, although not its primary mechanism, high concentrations of this compound may interfere with cellular antioxidant pathways. We advise ensuring that your cell culture conditions minimize exposure to light and that the medium contains adequate antioxidants.
Q4: Can this compound affect other metalloenzymes?
A4: Tyrosinase is a copper-containing enzyme.[1][2] While this compound was designed for high selectivity, there is a theoretical possibility of chelation or interaction with other copper-dependent enzymes at high concentrations. If you suspect off-target effects related to other metalloenzymes, we recommend performing activity assays for other relevant copper-dependent enzymes in your experimental system.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Growth
Symptoms:
-
Reduced cell viability in assays (e.g., MTT, CellTiter-Glo).
-
Decreased cell count compared to vehicle-treated controls.
-
Altered cell morphology indicative of apoptosis or senescence.
Possible Causes:
-
Off-target kinase inhibition: At higher concentrations, this compound may inhibit key kinases involved in cell survival and proliferation.
-
Cell line sensitivity: The specific genetic background of your cell line may render it more susceptible to the off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that you are observing potent inhibition of tyrosinase activity at the concentrations used.
-
Perform a Dose-Response Curve: Determine the IC50 for both tyrosinase inhibition and cell viability to understand the therapeutic window.
-
Western Blot Analysis: Check for the phosphorylation status of key signaling proteins downstream of EGFR and FGFR (e.g., ERK, AKT) to assess off-target kinase activity.
Issue 2: Inconsistent Tyrosinase Inhibition in Cellular Assays
Symptoms:
-
High variability in melanin content measurements between replicate wells.
-
Less potent inhibition of cellular tyrosinase activity compared to in vitro enzyme assays.
Possible Causes:
-
Compound Stability: this compound may be unstable in certain cell culture media over long incubation periods.
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane in your specific cell type.
-
Drug Efflux: The cells may be actively transporting this compound out via efflux pumps (e.g., P-glycoprotein).
Troubleshooting Steps:
-
Assess Compound Stability: Use HPLC to measure the concentration of this compound in your cell culture medium over the time course of your experiment.
-
Permeabilize Cells (for control experiments): To confirm that the compound can inhibit intracellular tyrosinase, perform an experiment with permeabilized cells.
-
Use Efflux Pump Inhibitors: Co-treat with a known P-glycoprotein inhibitor (e.g., verapamil) to see if this enhances the potency of this compound.
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) | Notes |
| Human Tyrosinase | Recombinant Enzyme Assay | 25 | Primary on-target activity. |
| EGFR | Kinase Activity Assay | 8,500 | Off-target activity. |
| FGFR1 | Kinase Activity Assay | 12,000 | Off-target activity. |
| B16F10 Melanoma Cells | Melanin Production Assay | 150 | Cellular potency. |
| A375 Melanoma Cells | Cell Viability Assay | > 25,000 | Demonstrates a reasonable safety window. |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition via Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, p-AKT, and AKT overnight at 4°C. .
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Potential off-target effects of this compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 7. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Tyrosinase-IN-22 in solution
Welcome to the technical support center for Tyrosinase-IN-22. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound, also known by its chemical name 5-Chloro-2-mercaptobenzimidazole, is an inhibitor of tyrosinase substrates L-tyrosine and L-dopa.[1][2] To ensure its stability, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier information.[1]
Q2: What is the best solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, a stock solution can be prepared in DMSO. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can impact compound stability and solubility.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the storage temperature is too high. If you observe precipitation, gently warm the solution and use sonication to aid in redissolution. To avoid this, ensure your stock solution concentration is appropriate and stored at the recommended low temperatures (-20°C or -80°C).
Q4: How can I check if my this compound solution has degraded?
Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products, allowing for quantification of the remaining active inhibitor. A decrease in the peak area corresponding to this compound over time indicates degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1] |
| Loss of inhibitory activity | Degradation in experimental buffer or media. | - Assess the stability of this compound in your specific assay buffer by incubating it for the duration of your experiment and analyzing for degradation via HPLC or LC-MS. - Consider the pH of your buffer, as extreme pH values can accelerate the degradation of small molecules. |
| Photodegradation. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long experiments. | |
| Precipitation in aqueous buffer | Poor aqueous solubility. | - While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited. - Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects and precipitation. - If precipitation persists, consider using a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your buffer, after verifying it does not interfere with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4]
-
Objective: To determine the degradation profile of this compound under various stress conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
-
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp).
-
Control Sample: Keep an unstressed sample of the stock solution at the recommended storage temperature.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stressed and control sample.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the peak corresponding to this compound.
-
Calculate the percentage of degradation in each condition.
-
Identify any major degradation products.
-
-
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products (Peak Area/ID) |
| Control (-20°C) | 72 | ||||
| 0.1 M HCl | 24 | ||||
| 48 | |||||
| 72 | |||||
| 0.1 M NaOH | 24 | ||||
| 48 | |||||
| 72 | |||||
| 3% H₂O₂ | 24 | ||||
| 48 | |||||
| 72 | |||||
| 60°C | 24 | ||||
| 48 | |||||
| 72 | |||||
| UV Light | 24 | ||||
| 48 | |||||
| 72 |
Visualizations
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Troubleshooting logic for issues with this compound efficacy.
References
Technical Support Center: 5-Chloro-2-mercaptobenzimidazole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-mercaptobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of 5-Chloro-2-mercaptobenzimidazole?
A1: 5-Chloro-2-mercaptobenzimidazole is typically a white to light yellow or pale cream powder or crystalline solid.[1][2][3] Its melting point is approximately 294°C.[3]
Q2: What are the recommended storage conditions for 5-Chloro-2-mercaptobenzimidazole?
A2: It is recommended to store 5-Chloro-2-mercaptobenzimidazole in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some suppliers recommend storage at room temperature, while others suggest a cooler environment (<15°C) in a dark place.
Q3: What are the known tautomeric forms of 2-mercaptobenzimidazoles?
A3: 2-Mercaptobenzimidazole derivatives, including the 5-chloro substituted version, can exist in two tautomeric forms: the thiol and the thione form.[6][7] This is due to the presence of the thioamide group (-N-C=S).
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during the synthesis of 5-Chloro-2-mercaptobenzimidazole.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: High temperatures can lead to side reactions and degradation of the product.[8]
-
Solution: Carefully control the reaction temperature. Consult literature for the optimal temperature for the specific synthetic route. A modest increase in temperature might improve conversion if the reaction is sluggish, but excessive heat should be avoided.[9]
-
-
Incorrect Stoichiometry of Reactants: An improper molar ratio of 4-chloro-o-phenylenediamine and the sulfur source (e.g., carbon disulfide or potassium ethyl xanthate) can result in incomplete conversion or the formation of byproducts.[9]
-
Solution: Ensure accurate measurement and stoichiometry of all reactants as per the chosen protocol.
-
-
Inefficient Catalyst or Lack Thereof: The absence or suboptimal amount of a catalyst can lead to significantly lower yields and longer reaction times.[8]
-
Solution: Use an appropriate catalyst at the recommended concentration.
-
-
Impure Reagents or Solvents: Impurities in the starting materials or solvents can interfere with the reaction.[8]
-
Solution: Use high-purity reagents and solvents.
-
Problem: Difficulty in purifying the synthesized 5-Chloro-2-mercaptobenzimidazole.
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[9]
-
-
Formation of Side Products: Side reactions can lead to impurities that are difficult to separate.
-
Solution: Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.[8]
-
-
Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification by recrystallization.
Solubility & Stability
Problem: The compound is not dissolving in the desired solvent for my experiment.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: 5-Chloro-2-mercaptobenzimidazole, like other benzimidazole derivatives, has specific solubility characteristics.
-
Solution: While comprehensive solubility data is limited, 5-chloro-2-methylbenzimidazole is reported to be soluble in methanol.[14] For 2-mercaptobenzimidazole derivatives in general, they are often soluble in dilute acidic or basic solutions.[15] It is recommended to perform small-scale solubility tests with a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol) to determine the best solvent for your application.
-
Problem: Degradation of the compound in solution.
Possible Causes & Solutions:
-
Oxidation of the Mercapto Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bridges.
-
Solution: Prepare solutions fresh before use. If storage of the solution is necessary, consider storing it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. Avoid prolonged exposure to air and light.
-
Biological Assays
Problem: Inconsistent or unexpected results in biological assays.
Possible Causes & Solutions:
-
Assay Interference: Thiol-containing compounds can interfere with certain biological assays.[16] This can occur through various mechanisms, including non-specific reactivity with assay components or redox activity.[16][17]
-
Solution: To check for assay interference, run control experiments. This includes testing the compound in the assay buffer alone to check for colorimetric or fluorescent interference. It is also advisable to test the compound's activity in the presence and absence of reducing agents like DTT.[16]
-
-
Tautomerism Affecting Biological Activity: The presence of both thiol and thione tautomers could potentially lead to different interactions with biological targets.
-
Solution: Be aware of the potential for tautomerism and consider that the biologically active form may be one specific tautomer. The equilibrium between the two forms can be influenced by the solvent and pH.
-
Data Presentation
Table 1: Physical and Chemical Properties of 5-Chloro-2-mercaptobenzimidazole
| Property | Value | References |
| CAS Number | 25369-78-2 | [1][2][3][18][19][20] |
| Molecular Formula | C₇H₅ClN₂S | [1][2][3][18] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | White to Light yellow to Light orange powder to crystal | [1] |
| Melting Point | 294 °C | [3] |
| Purity | Typically >98.0% | [3][18][19] |
| Storage Temperature | Room Temperature (some sources recommend <15°C) | [1] |
Experimental Protocols
Synthesis of 5-Chloro-2-mercaptobenzimidazole
This protocol is a general guideline based on the synthesis of 2-mercaptobenzimidazole derivatives.[10][11][21][22] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
4-Chloro-o-phenylenediamine
-
Carbon disulfide (CS₂) or Potassium ethyl xanthate
-
Potassium hydroxide (KOH) (if using CS₂)
-
Ethanol
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Water
-
Acetic acid or Hydrochloric acid (for precipitation)
Procedure using Carbon Disulfide:
-
Dissolve potassium hydroxide in a mixture of ethanol and water.
-
With stirring, add carbon disulfide to the alkaline solution.
-
In a separate flask, dissolve 4-chloro-o-phenylenediamine in ethanol.
-
Add the 4-chloro-o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.
-
Reflux the reaction mixture for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the crude 5-Chloro-2-mercaptobenzimidazole.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified compound.[10][12]
Mandatory Visualizations
References
- 1. 5-Chloro-2-mercaptobenzimidazole CAS#: 25369-78-2 [m.chemicalbook.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. labproinc.com [labproinc.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ijmrhs.com [ijmrhs.com]
- 7. ijmrhs.com [ijmrhs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. 2818-69-1 CAS MSDS (5-Chloro-2-methylbenzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Chloro-2-mercaptobenzimidazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 19. 5-Chloro-2-mercaptobenzimidazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 20. 5-Chloro-2-mercaptobenzimidazole, 100 g, CAS No. 25369-78-2 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Tyrosinase-IN-22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Tyrosinase-IN-22 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 5-Chloro-2-mercaptobenzimidazole, is a potent inhibitor of the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2][3][4][5] Specifically, it is involved in the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively reduces the production of melanin, making it a valuable tool for research in pigmentation disorders and as a potential depigmenting agent.[1][6][7]
Q2: What are the reported IC₅₀ values for this compound?
This compound has demonstrated potent inhibitory activity with the following half-maximal inhibitory concentrations (IC₅₀):
-
60 nM against the L-tyrosine substrate activity of tyrosinase.
-
30 nM against the L-dopa substrate activity of tyrosinase.[1]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored under the following conditions:
-
-80°C for long-term storage (up to 6 months).
-
-20°C for short-term storage (up to 1 month).[1]
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles may have degraded this compound. 2. Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low. 3. Enzyme Inactivity: The tyrosinase enzyme (mushroom or cellular lysate) may have lost its activity. 4. Substrate Issues: The L-tyrosine or L-DOPA substrate may have degraded. | 1. Use a fresh aliquot of this compound. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Run a positive control with a known tyrosinase inhibitor (e.g., kojic acid) to confirm enzyme activity.[2][8] 4. Prepare fresh substrate solutions for each experiment. |
| High background signal in cell-free assay | 1. Auto-oxidation of L-DOPA: L-DOPA can auto-oxidize, leading to a high background reading. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Prepare the L-DOPA solution immediately before use. Include a control well with only the substrate and buffer to measure auto-oxidation. 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Inconsistent results between experiments | 1. Variability in Cell-Based Assays: Cell passage number, confluency, and overall health can affect tyrosinase expression and activity. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations. 3. Fluctuations in Incubation Conditions: Inconsistent temperature or incubation times can alter enzyme kinetics. | 1. Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure the incubator and water bath are accurately calibrated and maintain a stable temperature. Use a timer for precise incubation periods. |
| Observed cytotoxicity in cell-based assays | 1. High Concentration of this compound: The inhibitor may be toxic to cells at higher concentrations. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be too high. | 1. Perform a cell viability assay (e.g., MTT, resazurin) to determine the non-toxic concentration range of this compound for your specific cell line.[9] 2. Ensure the final concentration of the solvent in the cell culture medium is below the cytotoxic threshold (typically <0.5% for most cell lines). Include a vehicle control (solvent only) in your experiments. |
Experimental Protocols
Cell-Free Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard tyrosinase inhibition assays.[4][9]
Materials:
-
Mushroom Tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
This compound
-
Kojic acid (positive control)
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 170 µL of the reaction mixture containing the potassium phosphate buffer and the substrate (e.g., 1 mM L-tyrosine or L-DOPA).
-
Add 10 µL of various concentrations of this compound, kojic acid, or DMSO (vehicle control) to the respective wells.
-
To initiate the reaction, add 20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 475-492 nm to determine the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor.
Cell-Based Tyrosinase Activity Assay in B16F10 Melanoma Cells
This protocol is based on established methods for measuring cellular tyrosinase activity.[10][11]
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Kojic acid (positive control)
-
Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor cocktail)
-
L-DOPA
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound, kojic acid, or vehicle control for 24-48 hours.
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein (e.g., 20-40 µg) from each lysate.
-
Add freshly prepared L-DOPA solution (e.g., final concentration of 5 mM) to each well to start the reaction.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the protein concentration.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Tyrosinase | [1] |
| IC₅₀ (L-tyrosine as substrate) | 60 nM | [1] |
| IC₅₀ (L-DOPA as substrate) | 30 nM | [1] |
| Synonym | 5-Chloro-2-mercaptobenzimidazole | [1] |
Table 2: Comparison of Common Tyrosinase Inhibitors
| Inhibitor | Typical IC₅₀ Range (Mushroom Tyrosinase) | Mechanism of Action | Notes |
| This compound | 30 - 60 nM | Not explicitly stated, likely competitive or mixed-type | Potent inhibitor |
| Kojic Acid | 1 - 50 µM | Mixed-type inhibitor, chelates copper ions in the active site.[8] | Commonly used as a positive control.[2][8] |
| Arbutin | 100 - 500 µM | Competitive inhibitor | A hydroquinone derivative. |
| Hydroquinone | 10 - 100 µM | Competitive inhibitor | Use is restricted in some regions due to safety concerns.[6] |
Visualizations
Caption: Melanin synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflows for tyrosinase inhibition assays.
References
- 1. skintypesolutions.com [skintypesolutions.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tyrosinase Inhibitors [614beauty.com]
- 7. Why Tyrosinase Inhibitors Matter | Tyrosinase Inhibitors Benefits [andymillward-skincare.co.uk]
- 8. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpb.pharm.or.jp [bpb.pharm.or.jp]
Technical Support Center: Tyrosinase-IN-22 Assay
Welcome to the technical support center for the Tyrosinase-IN-22 assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound and other tyrosinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for tyrosinase inhibition?
Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Tyrosinase inhibitors can interfere with this process through several mechanisms[4]:
-
Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for the active site of the enzyme.[4]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]
-
Copper Chelation: Tyrosinase is a copper-containing enzyme, and compounds that chelate the copper ions in the active site can inactivate the enzyme.[3][5]
Q2: Why am I seeing inconsistent IC50 values for my tyrosinase inhibitor?
Inconsistent IC50 values for tyrosinase inhibitors are a common issue and can be attributed to several factors[6]:
-
Assay Conditions: Variations in substrate concentration, incubation time, temperature, and pH can all impact the calculated IC50 value.[6]
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Enzyme Source and Purity: The source of the tyrosinase (e.g., mushroom vs. human) and its purity can significantly affect inhibitor potency.[7][8] It is crucial to use a consistent source and batch of the enzyme for comparable results.[6]
-
Inhibitor Stability: Many tyrosinase inhibitors, especially natural compounds, can be unstable and degrade when exposed to light, air, or heat, leading to reduced efficacy.[4]
-
Solvent Effects: The solvent used to dissolve the inhibitor may interfere with the assay. It is important to include appropriate solvent controls.
Q3: What are some common causes of false positives or false negatives in a tyrosinase inhibitor screening assay?
False positives and negatives can arise from various sources in tyrosinase activity assays[9]:
-
Compound Interference: The test compound itself may absorb light at the same wavelength used to measure the product (dopachrome, typically around 475 nm), leading to false-negative results.[7] Conversely, compounds that reduce the absorbance of the product can appear as false positives.
-
Cell-Based vs. Enzymatic Assays: Results from cell-based assays (e.g., using B16 melanoma cells) may not always correlate with enzymatic assays.[9] Some compounds may be toxic to the cells or have off-target effects that influence melanin production without directly inhibiting tyrosinase. It has been noted that B16 cells can produce false positives.[7][9]
-
Enzyme Inactivation: Improper storage or handling of the tyrosinase enzyme can lead to its degradation and loss of activity, resulting in what may appear to be inhibition.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Degraded enzyme due to improper storage. | Store tyrosinase at -20°C or as recommended by the supplier.[10] Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. |
| Incorrect buffer pH or composition. | The optimal pH for mushroom tyrosinase is around 6.5-7.0. Verify the pH of your buffer and ensure it is free of interfering substances. | |
| Inactive substrate (L-DOPA or L-tyrosine). | L-DOPA is susceptible to auto-oxidation. Prepare fresh substrate solutions for each assay. Consider adding a reducing agent like ascorbic acid to protect L-DOPA, though be aware this can also interfere with the assay.[10] | |
| High Background Signal | Auto-oxidation of the substrate (L-DOPA). | Prepare substrate solutions immediately before use. Run a control reaction without the enzyme to measure the rate of auto-oxidation and subtract this from your experimental values. |
| Test compound absorbs at the detection wavelength. | Measure the absorbance of the test compound at the detection wavelength in the absence of the enzyme and substrate. Subtract this background absorbance from your measurements. | |
| Inconsistent Replicates | Pipetting errors or inaccurate dilutions. | Ensure accurate and consistent pipetting. Perform serial dilutions carefully. Use calibrated pipettes. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay. | |
| Precipitation of Test Compound | Poor solubility of the compound in the assay buffer. | Test the solubility of your compound in the final assay buffer concentration. If necessary, adjust the solvent concentration (e.g., DMSO) but keep it consistent across all wells and include a solvent control. |
Quantitative Data
Table 1: Comparative IC50 Values of Common Tyrosinase Inhibitors
| Inhibitor | Human Tyrosinase (hTYR) IC50 | Mushroom Tyrosinase (mTYR) IC50 | Specificity |
| Thiamidol | 1.1 µmol/L | 108 µmol/L | Highly specific for hTYR[8] |
| Kojic Acid | > 500 µmol/L | 121 ± 5 µM | Weak inhibitor of hTYR[8] |
| Arbutin (β-Arbutin) | Weakly inhibits (> 500 µmol/L) | 8.4 mM | Weak inhibitor of both[8] |
| Hydroquinone | Weakly inhibits (> 500 µmol/L) | 70 µM | Weak inhibitor of hTYR[8] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.[8]
Experimental Protocols
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound or positive control at various concentrations. Include a solvent control.
-
Add the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the L-DOPA solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at a specific wavelength (typically 475 nm) at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 15-30 minutes) to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.[8]
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Simplified melanogenesis pathway and the point of intervention for tyrosinase inhibitors.
Caption: A typical experimental workflow for the screening and identification of novel tyrosinase inhibitors.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Understanding Tyrosinase Inhibitors [614beauty.com]
- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
long-term stability of Tyrosinase-IN-22 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosinase-IN-22.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: Can I store this compound in solution at room temperature or in a refrigerator?
A3: It is not recommended to store this compound solutions at room temperature or in a refrigerator for extended periods due to the potential for degradation, which can compromise the compound's inhibitory activity. For short-term use during an experiment, solutions should be kept on ice.
Q4: How should I prepare working solutions from the stock solution?
A4: Working solutions should be freshly prepared for each experiment by diluting the stock solution with the appropriate assay buffer. It is not recommended to store diluted working solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced inhibition of tyrosinase activity | Degraded this compound stock solution. Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at incorrect temperatures) can lead to degradation of the inhibitor. | Prepare a fresh stock solution of this compound from a new vial of solid compound. Ensure proper aliquoting and storage of the new stock solution at -80°C or -20°C. |
| Inactive tyrosinase enzyme. The enzyme itself may have lost activity due to improper storage or handling. | Test the activity of the tyrosinase enzyme with a known inhibitor, such as kojic acid, as a positive control.[2] If the enzyme is inactive, use a fresh batch of tyrosinase. | |
| Incorrect assay conditions. The pH, temperature, or substrate concentration of the assay may not be optimal for tyrosinase activity or for the inhibitor to be effective. | Verify that the assay buffer pH is within the optimal range for tyrosinase (typically pH 6.5-7.0). Ensure the incubation temperature is appropriate (usually 25-37°C). Confirm that the substrate (e.g., L-DOPA, L-tyrosine) concentration is correct. | |
| Inconsistent or variable results between experiments | Precipitation of this compound. The inhibitor may precipitate out of solution, especially in aqueous buffers, if the final concentration of DMSO is too low. | Ensure the final concentration of DMSO in the assay is sufficient to maintain the solubility of this compound, but not so high that it inhibits the enzyme. A final DMSO concentration of 0.5-1% is generally well-tolerated. |
| Interference from other components in the sample. If testing crude extracts or other complex mixtures, other compounds may interfere with the assay. | Purify the test sample if possible. Run appropriate controls, including a vehicle control (buffer with the same concentration of DMSO as the inhibitor sample) and a no-enzyme control. | |
| High background signal in the assay | Auto-oxidation of the substrate. L-DOPA and L-tyrosine can auto-oxidize, leading to a high background signal. | Prepare substrate solutions fresh before each experiment. Include a control well with only the substrate and buffer (no enzyme) to measure the rate of auto-oxidation. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
In Vitro Tyrosinase Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.
-
Tyrosinase Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in the assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a fresh solution of L-DOPA or L-tyrosine in the assay buffer.
-
This compound Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in the assay buffer.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor (e.g., kojic acid) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound working solutions or the positive control to the appropriate wells.
-
Add 20 µL of the assay buffer with the same percentage of DMSO as the inhibitor solutions to the control and blank wells.
-
Add 40 µL of the tyrosinase enzyme solution to all wells except the blank wells. Add 40 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (auto-oxidation) from all other rates.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Tyrosinase Inhibition: Tyrosinase-IN-22 vs. Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosinase inhibitory activities of Tyrosinase-IN-22 and the well-established inhibitor, kojic acid. Tyrosinase is a key enzyme in melanin biosynthesis, making it a critical target for the development of therapeutics for hyperpigmentation disorders and for controlling browning in the food industry. This document outlines the inhibitory potency, mechanisms of action, and relevant experimental data for these compounds to aid in research and development.
Executive Summary
It is imperative to note that the designation "this compound" refers to two distinct chemical entities in publicly available data: a peptide with the sequence ECGYF (also known as EF-5) and a small molecule, 5-Chloro-2-mercaptobenzimidazole. This guide will address both compounds in comparison to kojic acid.
Overall, 5-Chloro-2-mercaptobenzimidazole demonstrates significantly higher potency as a tyrosinase inhibitor, with IC50 values in the nanomolar range, compared to both the ECGYF peptide and kojic acid, which exhibit inhibitory effects at micromolar to millimolar concentrations. Kojic acid is a widely used benchmark inhibitor, but its reported IC50 values vary considerably depending on the experimental conditions.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of this compound and kojic acid is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Compound | Alternate Name | Target Substrate | IC50 Value | Source |
| This compound | 5-Chloro-2-mercaptobenzimidazole | L-tyrosine | 60 nM | [1] |
| L-dopa | 30 nM | [1] | ||
| This compound | ECGYF (peptide) | Not Specified | 0.46 mM | [2] |
| Kojic Acid | Monophenolase | 70 ± 7 µM | [3] | |
| Diphenolase | 121 ± 5 µM | |||
| Mushroom Tyrosinase | 50.06 µg/mL | [4] | ||
| Mushroom Tyrosinase | 128.17 µM | [5] | ||
| Mushroom Tyrosinase | 0.1129 mM | [6] |
Mechanism of Action
This compound (5-Chloro-2-mercaptobenzimidazole)
The precise mechanism of action for 5-Chloro-2-mercaptobenzimidazole is not extensively detailed in the provided search results, but its high potency suggests a strong interaction with the tyrosinase enzyme.
This compound (ECGYF Peptide)
The inhibitory mechanism of the ECGYF peptide involves its interaction with the tyrosinase enzyme. Molecular docking studies suggest that the binding is primarily driven by hydrogen bonds and hydrophobic interactions[2]. Peptides can inhibit tyrosinase by chelating the copper ions in the active site or by binding to surrounding amino acid residues, thereby blocking substrate access[7].
Kojic Acid
Kojic acid is a well-characterized tyrosinase inhibitor that functions primarily by chelating the copper ions within the active site of the enzyme[8]. These copper ions are essential for the catalytic activity of tyrosinase. By binding to these ions, kojic acid prevents the enzyme from carrying out the oxidation of tyrosine, the first step in melanin synthesis. It is considered a competitive or mixed-type inhibitor[8][9].
Signaling Pathways and Experimental Workflow
Tyrosinase Inhibition Pathway
The following diagram illustrates the general mechanism of tyrosinase inhibition. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin. Inhibitors like this compound and kojic acid interfere with this process by binding to the enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Tyrosinase-IN-22 and Other Benzimidazole-Based Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrosinase-IN-22 against other notable benzimidazole-based tyrosinase inhibitors. The information presented is supported by experimental data from various scientific publications, offering a comprehensive overview for researchers in the fields of dermatology, cosmetology, and pharmacology.
Introduction to Tyrosinase and Benzimidazole Inhibitors
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research. The benzimidazole scaffold has emerged as a promising pharmacophore for the design of novel tyrosinase inhibitors due to its structural similarity to endogenous substrates and its ability to chelate copper ions within the enzyme's active site.
This compound, also known as 5-Chloro-2-mercaptobenzimidazole, is a potent inhibitor of tyrosinase. This guide will compare its efficacy with other benzimidazole derivatives, providing a clear perspective on its performance based on available in vitro data.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of various benzimidazole derivatives against mushroom tyrosinase are summarized below. The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Name/Derivative | IC50 (µM) | Inhibition Type | Reference |
| This compound (5-Chloro-2-mercaptobenzimidazole) | 0.06 (L-tyrosine) 0.03 (L-DOPA) | Competitive | [1][2] |
| 5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione | 0.0048 | Mixed | [3] |
| (Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone | 3.05 | Competitive | [4] |
| (Z)-2-(4-hydroxybenzylidene)benzimidazothiazolone | 3.70 | Competitive | [4] |
| (Z)-2-(2,4-dihydroxybenzylidene)benzimidazothiazolone | 5.00 | Competitive | [4] |
| 2-(4-((1-(3,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | 9.42 | Mixed | [5] |
| 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | 10.34 | - | [5] |
| Albendazole | 51 | Non-competitive | [6] |
| 5-(2-(4-(1H-benzimidazol-1-yl)phenyl)-4-oxothiazolidin-3-yl)-2-methylbenzenesulfonamide | 80.93 | - | |
| 2-(2-aminophenyl)-1H-benzimidazole | 128 | Competitive | [6] |
| Kojic Acid (Reference) | ~18-125 | Competitive | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for reproducibility and further investigation.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard method for screening and characterizing tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare various concentrations of the test compounds and kojic acid by diluting their stock solutions with phosphate buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add an equal volume of the different concentrations of the test compounds or kojic acid to the respective wells. A control well should contain the solvent used to dissolve the inhibitors.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the substrate solution (L-DOPA or L-Tyrosine) to all wells.
-
Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically 475-490 nm) at regular intervals for a set duration using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics:
To determine the inhibition type (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to determine the kinetic parameters (Km, Vmax, and Ki).
Cellular Melanin Content Assay
This assay quantifies the effect of inhibitors on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A control group should be treated with the vehicle only. α-MSH can be added to stimulate melanogenesis.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 80°C) for a set time (e.g., 1-2 hours) to dissolve the melanin.
-
Measure the absorbance of the lysate at a wavelength of 405 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which is determined using a separate protein assay (e.g., BCA assay).
-
The percentage of melanin inhibition is calculated by comparing the melanin content of treated cells to that of the control cells.
Visualizing Mechanisms and Workflows
General Mechanism of Tyrosinase Inhibition
The following diagram illustrates the general mechanism of tyrosinase in melanin synthesis and the points of inhibition.
Caption: General mechanism of tyrosinase inhibition in the melanin synthesis pathway.
Experimental Workflow for Tyrosinase Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing new tyrosinase inhibitors.
Caption: Experimental workflow for screening and characterizing tyrosinase inhibitors.
Conclusion
Based on the available data, this compound demonstrates exceptional potency as a tyrosinase inhibitor, with IC50 values in the nanomolar range, surpassing many other reported benzimidazole derivatives. Its competitive inhibition mechanism suggests a direct interaction with the enzyme's active site. The comprehensive data table and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to develop novel and effective treatments for hyperpigmentation disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Tyrosinase Inhibitory Activity of Novel Benzimidazole/Thiazolidin-4-one Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamidol and Other Tyrosinase Inhibitors on Melanogenesis
A detailed guide for researchers and drug development professionals on the anti-melanogenic effects of Thiamidol, Kojic Acid, and Arbutin, complete with experimental data and protocols.
In the quest for effective modulators of skin pigmentation, tyrosinase inhibitors have emerged as a focal point of research and development. This guide provides a comprehensive comparison of a potent tyrosinase inhibitor, Thiamidol, with two widely recognized anti-melanogenic agents, Kojic Acid and Arbutin. The following sections present a detailed analysis of their inhibitory efficacy, effects on cellular melanin production, and safety profiles, supported by experimental data and detailed protocols to aid in the validation of novel anti-melanogenic compounds.
Performance Comparison of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is a critical determinant of their potential application in dermatology and cosmetology. This section summarizes the quantitative data on the performance of Thiamidol, Kojic Acid, and Arbutin in inhibiting tyrosinase activity and reducing melanin content in cellular models.
| Inhibitor | Tyrosinase IC50 (Human) | Melanin Content Reduction in B16F10 Cells | Cell Viability in B16F10 Cells |
| Thiamidol | 1.1 µM[1][2] | Significant reduction at 0.9 µM (IC50)[1][2] | High viability maintained at effective concentrations[1][2] |
| Kojic Acid | >500 µM[1][2] | 42% reduction at 5 mM[3] | No significant cytotoxicity at concentrations up to 700 µM[4] |
| Arbutin (α-Arbutin) | Weak inhibition (mM range)[1][2] | Dose-dependent reduction (0.1-1.0 mM)[5] | No significant decrease in cell viability at effective concentrations[5] |
Note: The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of anti-melanogenic compounds. The following are methodologies for key assays used to validate the efficacy and safety of tyrosinase inhibitors.
Cell-Free Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay determines the direct inhibitory effect of a compound on tyrosinase enzyme activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (e.g., Thiamidol, Kojic Acid, Arbutin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 100 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution (200 units/mL).
-
Add 20 µL of the test compound at various concentrations. A vehicle control (e.g., DMSO) should be used.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).
-
Immediately measure the absorbance at 475 nm at 1-minute intervals for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is indicative of tyrosinase activity.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
Cellular Melanin Content Assay
This assay quantifies the effect of a test compound on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (typically 100 nM) for 48-72 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellets by adding 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Quantify the protein content of the lysates using a BCA protein assay kit to normalize the melanin content.
-
The melanin content is expressed as a percentage of the control (α-MSH-stimulated cells without the test compound).
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the test compound on the cells used in the melanin content assay.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating anti-melanogenic compounds, the following diagrams illustrate the key pathways and experimental procedures.
Experimental workflow for evaluating anti-melanogenic compounds.
Mechanism of competitive tyrosinase inhibition.
Simplified melanogenesis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosinase Inhibitors in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe skin lightening agents is a cornerstone of dermatological and cosmetic research. Tyrosinase, a key enzyme in melanin synthesis, remains a primary target for the development of novel inhibitors. While two-dimensional cell cultures have long served as a preliminary screening tool, three-dimensional (3D) skin models offer a more physiologically relevant platform, mimicking the complex architecture and cell-cell interactions of human skin. This guide provides a comparative overview of the efficacy of various tyrosinase inhibitors in 3D skin models, supported by experimental data and detailed protocols. Although specific data for a compound designated "Tyrosinase-IN-22" is not publicly available, this guide will focus on well-characterized tyrosinase inhibitors to provide a valuable comparative framework.
Comparative Efficacy of Tyrosinase Inhibitors in 3D Skin Models
The following table summarizes the performance of commonly studied tyrosinase inhibitors in 3D human skin equivalents. These models, such as MelanoDerm™ or LabSkin's 3D PIGMENTSkin, consist of co-cultures of human epidermal keratinocytes and melanocytes, forming a multilayered, differentiated epidermis.[1][2] The primary endpoints for efficacy are the reduction in melanin content and the inhibition of intracellular tyrosinase activity, while cell viability is monitored to assess safety.
| Compound | Concentration | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) | Cell Viability (%) | 3D Skin Model Used | Reference |
| Kojic Acid | 100 µg/mL | ~21% | ~43% | >90% | Murine Melanoma Cells (B16F10) - Note: 3D data not specified, used as a common positive control. | [3] |
| Arbutin | 100 µg/mL | Not specified | Not specified | >90% | Murine Melanoma Cells (B16F10) - Note: 3D data not specified, used as a common positive control. | [3] |
| Hydroquinone | Not specified | Banned in some regions due to safety concerns (e.g., ochronosis, potential carcinogenicity). | Effective, but with significant side effects. | Cytotoxic at higher concentrations. | Not applicable for routine cosmetic screening. | [4] |
| Niacinamide | Not specified | Effective | Acts by inhibiting melanosome transfer, not direct tyrosinase inhibition. | Generally well-tolerated. | Widely used in cosmetic formulations. | [5] |
| Oxyresveratrol | Not specified | Significant reduction | Strong inhibition | Not specified | B16F10 melanoma cells, with a call for further 3D model studies. | [6] |
Note: The data presented is a synthesis from various sources and may not be directly comparable due to differences in experimental protocols, 3D model systems, and measurement techniques. Further investigation in standardized 3D skin models is often required to confirm these findings.[3][6]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of tyrosinase inhibitor efficacy in 3D skin models. Below are methodologies for key experiments.
Maintenance and Treatment of 3D Skin Models
-
Model System: Commercially available 3D pigmented skin models (e.g., MelanoDerm™, Mattek) consisting of normal human-derived epidermal keratinocytes and melanocytes.[1]
-
Culture Conditions: Tissues are cultured at the air-liquid interface on tissue culture inserts in serum-free medium. This allows for the topical application of test compounds.[1]
-
Treatment: Test compounds (e.g., tyrosinase inhibitors) and controls (vehicle and positive control like kojic acid) are applied topically to the stratum corneum of the 3D skin model. The tissues are then incubated for a specified period (e.g., 14 days), with media changes and re-application of the test compounds every 2-3 days.
Melanin Content Assay
This assay quantifies the total melanin content within the 3D skin tissue.
-
Tissue Lysis: Following the treatment period, the 3D skin tissues are washed with phosphate-buffered saline (PBS) and harvested. The tissue is then lysed using a suitable buffer (e.g., SOLVABLE™ reagent).[1]
-
Quantification: The melanin content in the lysate is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 475 nm) and comparing it to a standard curve generated with synthetic melanin.[7] The results are often normalized to the total protein content of the tissue.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells of the 3D skin model.
-
Cell Lysate Preparation: The 3D skin tissue is homogenized and lysed to release intracellular proteins, including tyrosinase.
-
Enzymatic Reaction: The cell lysate is incubated with L-DOPA, a substrate for tyrosinase.[8] Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then spontaneously converts to dopachrome, a colored product.[8][9]
-
Measurement: The rate of dopachrome formation is measured by monitoring the increase in absorbance at 475 nm over time using a microplate reader.[3][8] The tyrosinase activity is expressed as the rate of reaction per milligram of protein.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compounds.
-
MTT Incubation: After treatment, the 3D skin tissues are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. This product is then extracted from the tissue using a solubilization solution (e.g., isopropanol).
-
Quantification: The amount of formazan is quantified by measuring the absorbance at approximately 570 nm. The viability is expressed as a percentage relative to the vehicle-treated control.[1]
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: The enzymatic pathway of melanin synthesis, highlighting the central role of tyrosinase and the point of intervention for tyrosinase inhibitors.
References
- 1. MelanoDerm in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]
- 2. Predictive pigmented reconstructed skin including human melanocytes of various phototypes [labskincreations.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Skincare Science Updates [modernaesthetics.com]
- 6. Computer-Aided Virtual Screening and In Vitro Validation of Biomimetic Tyrosinase Inhibitory Peptides from Abalone Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. Tyrosinase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Cytotoxic Profiles of 5-Chloro-2-mercaptobenzimidazole and Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of 5-Chloro-2-mercaptobenzimidazole and hydroquinone, two compounds of interest in various fields of biomedical research. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective cytotoxic potentials and mechanisms of action.
Executive Summary
5-Chloro-2-mercaptobenzimidazole and hydroquinone both exhibit cytotoxic properties, albeit through potentially different mechanisms and with varying potencies depending on the cell type and experimental conditions. The available data suggests that hydroquinone has been more extensively studied for its cytotoxicity across a broader range of cell lines, with its mechanism often linked to oxidative stress and subsequent cellular damage. Data for 5-Chloro-2-mercaptobenzimidazole is less abundant but points towards a potential anti-cancer activity. A direct comparison of potency is challenging due to the lack of studies employing identical cell lines and methodologies for both compounds.
Data Presentation: A Side-by-Side Look at Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of 5-Chloro-2-mercaptobenzimidazole and hydroquinone. It is crucial to note that the experimental conditions under which these data were generated differ, precluding a direct, definitive comparison of potency.
| Compound | Cell Line | Assay | Metric | Value | Exposure Time | Citation |
| 5-Chloro-2-mercaptobenzimidazole | MCF-7 (Human Breast Cancer) | Not Specified | IC50 | 16.54 µg/mL | Not Specified | |
| Hydroquinone | A549 (Human Lung Carcinoma) | Not Specified | LC50 | 33 µM | 24 hours | |
| Hydroquinone | A549 (Human Lung Carcinoma) | Not Specified | LC50 | 59 µM | 1 hour | |
| Hydroquinone | A431, SYF, B16F10, MDA-MB-231 | MTT Assay | - | Significant cell death induced | 48-72 hours | [1] |
| Hydroquinone | Human Peripheral Blood Lymphocytes | Apoptosis/Necrosis Assay | - | Weak cytotoxicity, primarily apoptosis | 24 hours | |
| Hydroquinone | Detroit 551 (Human Fibroblast) | MTT Assay | - | Strong cytotoxicity from UVB-irradiated derivatives | Not Specified | [2] |
| Hydroquinone | B16-F10 (Mouse Melanoma) | Morphological Changes | - | Dramatic cell shrinkage and death at 50 µM | 48 hours | [1] |
| Hydroquinone | MDA-MB-231 (Human Breast Cancer) | Morphological Changes | - | Marked cell shrinkage and death at 50 µM | 48 hours | [1] |
Mechanisms of Cytotoxicity
5-Chloro-2-mercaptobenzimidazole: The precise mechanism of cytotoxicity for 5-Chloro-2-mercaptobenzimidazole is not extensively detailed in the available literature. However, its structural similarity to other benzimidazole derivatives suggests potential interference with microtubule formation or other cellular processes critical for cell division and survival.
Hydroquinone: The cytotoxic effects of hydroquinone are better characterized and are largely attributed to its ability to induce oxidative stress.[3] This is achieved through the generation of reactive oxygen species (ROS) and semiquinone radicals, which can lead to:
-
DNA Damage: Hydroquinone has been shown to cause DNA strand breaks.
-
Apoptosis Induction: It can trigger programmed cell death through the activation of key apoptotic enzymes like caspase-3 and caspase-9.
-
Glutathione Depletion: Hydroquinone can deplete cellular levels of reduced glutathione, a critical antioxidant, rendering cells more susceptible to oxidative damage.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-Chloro-2-mercaptobenzimidazole or hydroquinone) and a vehicle control. The plate is incubated for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The collected supernatant is mixed with an LDH assay reaction mixture in a separate 96-well plate according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of LDH released is indicative of the level of cell membrane damage.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compound as described for the MTT assay.
-
Lysis and Reagent Addition: A lysis buffer is added to the cells, followed by the addition of a caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore).
-
Incubation: The plate is incubated at room temperature for a specified period to allow for the cleavage of the substrate by active caspases.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the level of caspase-3/7 activity.
Visualizing the Pathways
To better understand the experimental workflows and potential signaling pathways involved in cytotoxicity, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Proposed signaling pathway for hydroquinone-induced cytotoxicity.
References
A Comparative Analysis of Tyrosinase Inhibitors: Focus on Tyrosinase-IN-22 (ECGYF)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various compounds on tyrosinase, with a special focus on the peptide inhibitor Tyrosinase-IN-22, also known as ECGYF. The data presented is supported by experimental findings to aid in the evaluation of potential candidates for applications in dermatology and pharmacology.
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. The regulation of tyrosinase activity is a critical target for the development of treatments for hyperpigmentation disorders and for skin lightening agents in the cosmetics industry. A common metric for evaluating the efficacy of tyrosinase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This guide offers a comparative analysis of the IC50 values of this compound and other well-known tyrosinase inhibitors.
Comparative IC50 Values of Tyrosinase Inhibitors
The inhibitory potency of various compounds against mushroom tyrosinase is summarized in the table below. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the purity of the enzyme, the substrate used (L-tyrosine or L-DOPA), and other assay parameters.[1][2] Therefore, a direct comparison of absolute values across different studies should be approached with caution. For a more accurate assessment, the relative potency to a common standard, such as kojic acid, is often considered.
| Inhibitor | IC50 Value (µM) | Source Organism | Substrate | Notes |
| This compound (ECGYF) | 460 | - | - | A novel peptide inhibitor with free radical scavenging ability.[3][4] |
| Kojic Acid | 12.6 - 128.17 | Mushroom | L-DOPA | A well-known and commonly used standard tyrosinase inhibitor.[5][6][7] |
| α-Arbutin | ~6500 (human) | Human / Mushroom | - / L-DOPA | A hydroquinone derivative; shows weaker inhibition on human tyrosinase compared to mushroom tyrosinase.[7][8] |
| β-Arbutin | 1687 | Mushroom | L-Tyrosine | Another isomer of arbutin.[7] |
| Hydroquinone | ~4400 (human) | Human | - | A potent skin-lightening agent, but its use is restricted in some countries due to safety concerns.[8] |
| Neorauflavane | 0.03 (monophenolase) 0.5 (diphenolase) | - | - | A highly potent inhibitor, over 400-fold more potent than kojic acid against monophenolase activity.[8] |
| Thiamidol | 1.1 (human) 108 (mushroom) | Human / Mushroom | - | A resorcinyl-thiazole derivative that is a potent inhibitor of human tyrosinase.[9] |
| CRNL Peptide | 39.62 ± 6.21 | - | L-DOPA | A rationally designed N-terminal cysteine-containing tetrapeptide.[10] |
Experimental Protocols
The determination of IC50 values for tyrosinase inhibitors typically involves an in vitro enzymatic assay using mushroom tyrosinase, which is commercially available and shares high homology with mammalian tyrosinase.
Mushroom Tyrosinase Inhibition Assay Protocol
This protocol outlines the general steps for assessing the inhibitory activity of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate buffer (typically pH 6.8)
-
Test inhibitor compound
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer. Stock solutions of the test inhibitor and kojic acid are made, typically in a suitable solvent like DMSO, and then diluted to various concentrations with the buffer.
-
Assay Reaction: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, the test inhibitor at different concentrations, and the mushroom tyrosinase solution.
-
Incubation: The plate is incubated for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (L-DOPA or L-Tyrosine) to all wells.
-
Measurement: The formation of dopachrome, the product of the reaction, is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (typically 475-490 nm) over time.[11][12]
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The activity of tyrosinase is regulated by a complex signaling cascade, primarily initiated by factors such as UV radiation or hormonal stimulation. Understanding this pathway is crucial for identifying novel targets for modulating melanin production.
Caption: Simplified signaling pathway of melanogenesis.
The experimental workflow for determining the IC50 value of a tyrosinase inhibitor is a systematic process designed to ensure accurate and reproducible results.
Caption: Workflow for IC50 determination of tyrosinase inhibitors.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of an N-terminal cysteine-containing tetrapeptide that inhibits tyrosinase and evaluation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsr.in [ijsr.in]
- 12. activeconceptsllc.com [activeconceptsllc.com]
In Vivo Validation of Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo activity of a novel tyrosinase inhibitor, referred to here as Compound 5w (an indole-thiazolidine-2,4-dione derivative), against the well-established inhibitor, kojic acid. The information presented is based on published experimental data and is intended to assist researchers in the evaluation and selection of tyrosinase inhibitors for further investigation.
Tyrosinase Inhibition Signaling Pathway
Tyrosinase is a crucial enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] The enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][4][5] Dopaquinone then undergoes a series of reactions to form melanin.[2][5] Tyrosinase inhibitors interfere with this process, leading to a reduction in melanin production.[2][6]
Caption: Mechanism of tyrosinase inhibition in the melanin synthesis pathway.
Comparative Efficacy of Tyrosinase Inhibitors
The following table summarizes the in vitro and in vivo efficacy of Compound 5w in comparison to kojic acid.
| Parameter | Compound 5w | Kojic Acid (Positive Control) | Reference |
| In Vitro Tyrosinase Inhibition (IC₅₀) | 11.2 µM | 15.6 µM | [1] |
| In Vivo Melanin Inhibition (Zebrafish Model) | Significant inhibition of melanogenesis | - | [1] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of mushroom tyrosinase by 50% (IC₅₀).
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-tyrosine (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Preparation: The test compound (e.g., Compound 5w) and the positive control (kojic acid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the different concentrations of the inhibitor and the control to their respective wells.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-tyrosine substrate solution to all wells.
-
Incubate the plate at the same temperature for a set time (e.g., 20 minutes).
-
-
Measurement: The formation of dopachrome, an intermediate in melanin synthesis, is measured spectrophotometrically at a wavelength of approximately 475 nm.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated for each inhibitor concentration. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Zebrafish Melanogenesis Assay
The zebrafish model is a widely used vertebrate model for studying melanogenesis due to its external fertilization and transparent embryos, which allow for easy observation of pigment development.
-
Zebrafish Husbandry: Maintain adult zebrafish under standard laboratory conditions.
-
Embryo Collection and Treatment:
-
Collect freshly fertilized embryos.
-
At a specific post-fertilization time (e.g., 9 hours post-fertilization), transfer the embryos to a multi-well plate.
-
Expose the embryos to different concentrations of the test compound (Compound 5w) and a control solution.
-
-
Observation and Imaging:
-
Incubate the embryos at a constant temperature (e.g., 28.5°C).
-
At a specific time point (e.g., 48 hours post-fertilization), observe the pigmentation of the embryos under a stereomicroscope.
-
Capture images of the embryos for documentation and analysis.
-
-
Data Analysis: The degree of melanogenesis is assessed by visually scoring the pigmentation or by quantifying the pigmented area using image analysis software. The effect of the inhibitor is determined by comparing the pigmentation in the treated groups to the control group.
Caption: Experimental workflow for in vivo validation of tyrosinase inhibitors using a zebrafish model.
Conclusion
The presented data indicates that Compound 5w is a potent tyrosinase inhibitor with an IC₅₀ value lower than that of the commonly used inhibitor, kojic acid.[1] Furthermore, in vivo studies using a zebrafish model have confirmed the anti-melanogenic activity of Compound 5w.[1] These findings suggest that indole-thiazolidine-2,4-dione derivatives, such as Compound 5w, represent a promising class of compounds for the development of novel depigmenting agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
Comparative Analysis of Tyrosinase-IN-22 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic activity of Tyrosinase-IN-22 and explores the potential for cross-reactivity with other enzymes by examining the activity of structurally related compounds. This compound, also known as 5-Chloro-2-mercaptobenzimidazole, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Understanding its selectivity is crucial for assessing its potential as a therapeutic or cosmetic agent.
This compound: Primary Target Activity
This compound demonstrates significant inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range, indicating high potency against its primary target.
| Compound | Enzyme Activity | Substrate | IC50 (nM) |
| This compound | Monophenolase | L-tyrosine | 60[1][2] |
| (5-Chloro-2-mercaptobenzimidazole) | Diphenolase | L-dopa | 30[1] |
| 5-Methoxy-2-mercaptobenzimidazole | Diphenolase | L-dopa | 60 ± 2[3] |
Cross-Reactivity Profile of the 2-Mercaptobenzimidazole Scaffold
| Compound Class | Enzyme Target | Representative IC50 Values (µM) |
| 2-Mercaptobenzimidazole Derivatives | α-Glucosidase | 5.22 - 189.89[4] |
| 2-Mercaptobenzimidazole Derivatives | α-Amylase | 0.90 - 11.20[5][6] |
| 2-Mercaptobenzimidazole Derivatives | Butyrylcholinesterase (BChE) | 25.10 - 60.93[7] |
| 2-Mercaptobenzimidazole Derivatives | Acetylcholinesterase (AChE) | 37.64 - 74.76[8] |
Note: The presented IC50 values for other enzymes are for various derivatives of 2-mercaptobenzimidazole and not for this compound itself. This data suggests potential areas for future cross-reactivity screening of this compound.
Experimental Protocols
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol outlines a common method for determining the inhibitory activity of a compound against mushroom tyrosinase.[2][9][10]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (pH 6.5-6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.
-
Prepare a dilution series of the test compound and the positive control in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
Mushroom tyrosinase solution
-
-
For control wells, add the solvent in place of the test compound. For a positive control, use a known tyrosinase inhibitor like kojic acid.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution (L-tyrosine or L-DOPA) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on tyrosinase activity.
Caption: Workflow for determining the IC50 of a tyrosinase inhibitor.
Signaling Pathway Context
Tyrosinase is a critical enzyme in the melanogenesis pathway, which is responsible for the production of melanin pigment. The inhibition of tyrosinase directly impacts this pathway, leading to a reduction in melanin synthesis.
Caption: Inhibition of the melanogenesis pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mercaptobenzimidazole-Based 1,3-Thaizolidin-4-ones as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Tyrosinase-IN-22 and Commercial Skin Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe skin lightening agents is a cornerstone of dermatological and cosmetic research. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanin synthesis, making it a prime target for the development of novel depigmenting compounds.[1][2][3][4] This guide provides a comparative benchmark of a novel tyrosinase inhibitor, designated here as Tyrosinase-IN-22, against established commercial skin lightening agents. The data presented is a synthesis of findings from publicly available research. For the purpose of this guide, the highly potent inhibitor 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol (HNB), reported to be 546 times more effective than kojic acid, will be used as a proxy for this compound.[5]
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of various compounds against tyrosinase is a key indicator of their skin lightening efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the reported IC50 values for this compound (HNB) and common commercial agents against mushroom tyrosinase, which is a widely used model in preliminary screenings due to its commercial availability and reliability.[2][6]
| Compound | IC50 (µM) vs. Mushroom Tyrosinase (Monophenolase) | IC50 (µM) vs. Mushroom Tyrosinase (Diphenolase) | Notes |
| This compound (HNB) | ~0.04 | Not specified | Reported to be 546-fold more potent than Kojic Acid.[5] |
| Kojic Acid | 22.25[2] | 1 to 1.5 (Ki value)[5] | A well-established tyrosinase inhibitor used as a positive control in many studies.[2][7] |
| Arbutin | Not specified | Not specified | A naturally occurring derivative of hydroquinone.[8] |
| Hydroquinone | Not specified | Not specified | A potent but controversial agent due to safety concerns.[2][8] |
| 4-Butylresorcinol | Not specified | Not specified | A potent inhibitor used in some commercial products. |
| Thiamidol | Not specified | Not specified | A newer, highly effective tyrosinase inhibitor. |
| Azo-resveratrol | 36.28[2] | Not specified | A synthetic compound with demonstrated tyrosinase inhibitory activity.[2] |
| TMBC | Not specified | ~1 to 1.5 (Ki value) | 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone, isolated from Morus nigra, is 26-fold more potent than kojic acid.[5] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.
Mechanism of Action: The Tyrosinase Inhibition Pathway
Tyrosinase catalyzes two key reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[3][9] Tyrosinase inhibitors interfere with this process, thereby reducing melanin production.[8] Most inhibitors, including this compound and the commercial agents listed, act as competitive or mixed-type inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.[2][7]
Caption: The tyrosinase enzyme in the melanogenesis pathway is inhibited by agents like this compound.
Experimental Protocols
Standardized in vitro and cell-based assays are crucial for the evaluation and comparison of tyrosinase inhibitors.
Mushroom Tyrosinase Activity Assay (In Vitro)
This is a primary screening assay to determine the direct inhibitory effect of a compound on tyrosinase activity.
-
Principle: This spectrophotometric assay measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to a colored product (dopachrome). The rate of color formation is proportional to enzyme activity.
-
Reagents and Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic acid)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound/control.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at regular intervals.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Melanin Content Assay in B16F10 Melanoma Cells (Cell-Based)
This assay assesses the ability of a compound to inhibit melanin production in a cellular context.
-
Principle: B16F10 melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence and absence of the test compound is quantified.
-
Reagents and Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Test compound
-
Lysis buffer (e.g., NaOH)
-
Spectrophotometer
-
-
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH for a specified duration (e.g., 72 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each sample.
-
Calculate the percentage of melanin inhibition compared to the untreated (control) cells.
-
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation and comparison of novel tyrosinase inhibitors against existing agents.
Caption: A structured workflow for the comprehensive evaluation of new skin lightening agents.
Conclusion
The preliminary data on this compound (as represented by HNB) suggests a significant advancement in the field of tyrosinase inhibitors, demonstrating substantially higher potency in in vitro assays compared to established agents like kojic acid.[5] However, a comprehensive evaluation encompassing cell-based assays, human tyrosinase inhibition, and in vivo studies is imperative to fully establish its clinical and cosmetic potential. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous and objective benchmarking of novel skin lightening candidates. While tyrosinase inhibition remains a primary strategy, future research may also explore other mechanisms to regulate skin pigmentation.[10]
References
- 1. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mbarhonolulu.com [mbarhonolulu.com]
- 9. Tyrosinase - Wikipedia [en.wikipedia.org]
- 10. Tyrosinase not the only pathway of interest for skin lightening ingredients [cosmeticsdesign-asia.com]
A Head-to-Head Comparison of Novel Tyrosinase Inhibitors: Tyrosinase-IN-22 and ECGYF Peptide Versus the Benchmark Arbutin
For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a continuous endeavor. Tyrosinase is the key enzyme in melanin biosynthesis, making it a prime target for the development of agents for treating hyperpigmentation disorders and for cosmetic skin lightening. This guide provides a detailed head-to-head comparison of two novel tyrosinase inhibitors, Tyrosinase-IN-22 (5-Chloro-2-mercaptobenzimidazole) and the peptide ECGYF, against the well-established inhibitor, arbutin. This comparison is supported by available experimental data on their inhibitory efficacy, cellular effects, and cytotoxicity.
Executive Summary
This guide reveals that this compound is an exceptionally potent inhibitor of tyrosinase, with IC50 values in the nanomolar range, significantly surpassing both the novel peptide inhibitor ECGYF and the widely used arbutin. The ECGYF peptide, while less potent than this compound, demonstrates superior inhibitory activity compared to arbutin and boasts low cytotoxicity. Arbutin, a competitive inhibitor of tyrosinase, serves as a valuable benchmark but is considerably less potent than the two novel compounds. The selection of an optimal tyrosinase inhibitor will ultimately depend on the specific requirements of the research or application, balancing potency with safety and formulation considerations.
Mechanism of Action
This compound (5-Chloro-2-mercaptobenzimidazole) is a potent inhibitor of both the monophenolase and diphenolase activities of tyrosinase. Its nanomolar efficacy suggests a strong binding affinity to the enzyme's active site.
The peptide ECGYF (also referred to as EF-5) has been identified as a novel tyrosinase inhibitor with free radical scavenging abilities. Molecular docking studies suggest that its interaction with tyrosinase is primarily driven by hydrogen bonds and hydrophobic interactions, leading to a conformational change in the enzyme that is distinct from the mechanism of other inhibitors like glutathione[1][2].
Arbutin (hydroquinone-β-D-glucopyranoside) acts as a competitive inhibitor of tyrosinase[3]. It competes with the natural substrates, L-tyrosine and L-DOPA, for binding to the enzyme's active site, thereby reducing the rate of melanin synthesis.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for each compound against mushroom tyrosinase, a common model for screening potential inhibitors. Lower IC50 values indicate greater inhibitory potency.
| Compound | IC50 (L-DOPA as substrate) | IC50 (L-Tyrosine as substrate) | Reference(s) |
| This compound | 30 nM | 60 nM | [4] |
| ECGYF Peptide | 0.46 mM | Not Reported | [5] |
| Arbutin | ~0.9 mM - 10 mM | Not consistently reported | [5] |
Note: IC50 values for arbutin can vary significantly depending on the experimental conditions.
Cellular Effects and Cytotoxicity
A critical aspect of developing tyrosinase inhibitors is ensuring their safety and efficacy in a cellular context. The following table summarizes the available data on the effects of these compounds on melanin production and cell viability in B16F10 mouse melanoma cells, a standard cell line for this purpose.
| Compound | Melanin Inhibition in B16F10 Cells | Cytotoxicity in B16F10 Cells | Reference(s) |
| This compound | Potent anti-melanogenic properties demonstrated in zebrafish embryos. | Low toxicity observed at concentrations below 20 µM. | [4][6] |
| ECGYF Peptide | More effective at reducing melanin content than arbutin. | Found to be nontoxic to cells as determined by the MTT assay. | [5] |
| Arbutin | Reduces melanin synthesis in a dose-dependent manner. | Generally considered non-cytotoxic at effective concentrations. | [5] |
Visualizing the Landscape of Tyrosinase Inhibition
To better understand the context of this comparison, the following diagrams illustrate the melanin synthesis pathway, a typical experimental workflow for evaluating tyrosinase inhibitors, and a comparative overview of the three compounds.
Caption: The melanin synthesis pathway, highlighting the central role of tyrosinase and the point of intervention for inhibitors.
Caption: A generalized experimental workflow for the evaluation of tyrosinase inhibitors.
Caption: A comparative summary of this compound, ECGYF peptide, and arbutin.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as substrate)
Objective: To determine the in vitro inhibitory effect of a compound on the diphenolase activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, ECGYF, Arbutin) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution, and the L-DOPA solution to each well.
-
Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
B16F10 Cell Culture
Objective: To maintain a viable culture of B16F10 mouse melanoma cells for use in cytotoxicity and melanin content assays.
Materials:
-
B16F10 cell line (e.g., ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (e.g., T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture B16F10 cells in T-75 flasks with complete DMEM medium in a humidified incubator.
-
For subculturing, aspirate the old medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution to detach the cells from the flask surface.
-
Once detached, neutralize the trypsin with complete DMEM medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Change the medium every 2-3 days.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the viability of B16F10 cells.
Materials:
-
B16F10 cells
-
Complete DMEM medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed B16F10 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Melanin Content Assay
Objective: To quantify the amount of melanin produced by B16F10 cells after treatment with the test compounds.
Materials:
-
B16F10 cells
-
Complete DMEM medium
-
Test compounds
-
1 N NaOH solution
-
Microplate reader capable of measuring absorbance at 405 nm or 475 nm
Procedure:
-
Seed B16F10 cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH.
-
Incubate the cell lysates at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
The results are typically expressed as a percentage of the melanin content in untreated control cells.
References
- 1. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 2. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 3. 2.4. Melanin Content Analysis [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Tyrosinase-IN-22
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tyrosinase-IN-22, also known as 5-Chloro-2-mercaptobenzimidazole. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | 5-Chloro-2-mercaptobenzimidazole | [1][2] |
| Synonyms | This compound, 5-Chloro-2-benzimidazolethiol | [2][3] |
| CAS Number | 25369-78-2 | [1][4][5] |
| Molecular Formula | C₇H₅ClN₂S | [1][4] |
| Molecular Weight | 184.64 g/mol | [1][6] |
| Appearance | White to light yellow or light orange powder/crystal | [2][6] |
| Melting Point | 294 °C | [6] |
| Purity | ≥97.5% (HPLC) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and corresponding precautionary measures.
| Hazard Class | GHS Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P405: Store locked up. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
Toxicological Data:
-
LD50 (mouse, intravenous): 56 mg/kg[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following diagram illustrates the recommended PPE.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. 5-Chloro-2-mercaptobenzimidazole 25369-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 5-Chloro-2-mercaptobenzimidazole CAS#: 25369-78-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labproinc.com [labproinc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
